LYN-1604 dihydrochloride
Description
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Properties
Molecular Formula |
C33H45Cl4N3O2 |
|---|---|
Molecular Weight |
657.5 g/mol |
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C33H43Cl2N3O2.2ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;2*1H |
InChI Key |
GZCBLOPFZPJUOQ-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
LYN-1604 Dihydrochloride: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 dihydrochloride has emerged as a potent and selective small molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagy pathway. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of LYN-1604. It is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of ULK1 activation, particularly in the context of triple-negative breast cancer (TNBC). The discovery of LYN-1604 was guided by an integrated approach of in silico screening and chemical synthesis, leading to a novel compound that induces autophagy-associated cell death. This whitepaper details the mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization.
Discovery of this compound
The discovery of LYN-1604 was predicated on the therapeutic hypothesis that activation of ULK1, which is often downregulated in breast cancer, could be a promising strategy for cancer therapy.[1][2] The development process involved a multi-pronged approach, beginning with in silico high-throughput screening to identify potential ULK1 agonists.[1][2][3][4] This was followed by multiple rounds of chemical synthesis and biological screening to optimize potency and selectivity.
The initial scaffold identified was an α-chlorinated ketone, which provided a versatile entry point for generating a library of candidate molecules through the introduction of various amines.[1] Through iterative cycles of synthesis and screening for kinase activation and anti-proliferative activity against breast cancer cell lines, compound UA3-02, later designated as LYN-1604, was identified as the most promising candidate, demonstrating a significant improvement in potency over earlier compounds.[1]
Chemical Synthesis
The chemical synthesis of LYN-1604, systematically named 1-{4-[2-(2,4-Dichlorophenyl)-2-(naphthalen-2-ylmethoxy)-ethyl]-piperazin-1-yl}-2-diisobutylamino-ethanone, is a multi-step process. The core of the synthesis strategy involves the reaction of a key piperazine intermediate with a chloroacetyl chloride, followed by the introduction of the diisobutylamino group.
Synthesis Workflow:
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
LYN-1604 Dihydrochloride: A Novel ULK1 Agonist for Triple-Negative Breast Cancer Therapy
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified UNC-51-like kinase 1 (ULK1), a key initiator of autophagy, as a potential therapeutic target in TNBC, where it is often downregulated. This document provides a comprehensive technical overview of LYN-1604 dihydrochloride, a novel small-molecule ULK1 agonist, and its mechanism of action in inducing cell death in TNBC. LYN-1604 directly activates ULK1, leading to the induction of autophagy and apoptosis, thereby inhibiting tumor growth both in vitro and in vivo. This guide details the molecular interactions, signaling pathways, quantitative efficacy, and the experimental methodologies used to elucidate the function of LYN-1604, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: ULK1 Agonism
LYN-1604 is a potent agonist of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3][4][5][6] In many breast cancers, particularly TNBC, ULK1 is significantly downregulated.[1][2][5][6] LYN-1604 was identified through a combination of in silico screening and chemical synthesis as a small molecule that can directly bind to and activate ULK1.[1][2][5][6]
Molecular Interaction with ULK1
LYN-1604 binds to a specific pocket within the kinase domain of ULK1.[1][7] Site-directed mutagenesis and biochemical assays have identified three key amino acid residues essential for this interaction: Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89).[1][2][4][5] The binding of LYN-1604 to this site induces a conformational change in ULK1, leading to its activation.[1]
Downstream Signaling Cascade
The activation of ULK1 by LYN-1604 initiates a signaling cascade that promotes autophagy-mediated cell death. This process involves the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][2][5] LYN-1604 treatment leads to the upregulation of p-ULK1 (Ser317) and the phosphorylation of its downstream target mATG13 at Ser318.[1] Concurrently, it downregulates the inhibitory phosphorylation of ULK1 at Ser757.[1] This activated ULK complex then proceeds to induce the formation of autophagosomes.[1]
Further investigation has revealed that LYN-1604-induced cell death also involves other key proteins. Microarray analysis has identified Activating Transcription Factor 3 (ATF3), RAD21, and Caspase-3 as potential ULK1 interactors.[1][2][5] LYN-1604 treatment has been shown to modulate the expression of ATF3 and RAD21 and increase the cleavage of Caspase-3, indicating the induction of both autophagy and apoptosis.[1][2][5]
Figure 1: Signaling pathway of LYN-1604 in TNBC cells.
Quantitative Data
The efficacy of LYN-1604 has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of LYN-1604
| Parameter | Value | Cell Line | Comments |
| ULK1 Activation (EC50) | 18.94 nM[3] | - | Potent activation of ULK1 kinase activity. |
| ULK1 Enzymatic Activity | 195.7% at 100 nM[3] | - | Demonstrates significant agonistic effect. |
| Binding Affinity (KD) | 291.4 nM[4] | - | Nanomolar binding affinity to wild-type ULK1. |
| Anti-proliferative (IC50) | 1.66 µM[3][4] | MDA-MB-231 | Effective inhibition of TNBC cell proliferation. |
Table 2: In Vivo Efficacy of LYN-1604 in TNBC Xenograft Model
| Animal Model | Treatment Group | Dosage | Administration | Outcome |
| MDA-MB-231 Xenograft | LYN-1604 (low dose) | 25 mg/kg[3][4] | Intragastric, once daily for 14 days[3] | Significant inhibition of tumor growth.[3][4] |
| (BALB/c nude mice) | LYN-1604 (medium dose) | 50 mg/kg[3][4] | Intragastric, once daily for 14 days[3] | Significant inhibition of tumor growth.[3][4] |
| LYN-1604 (high dose) | 100 mg/kg[3][4] | Intragastric, once daily for 14 days[3] | Significant inhibition of tumor growth with stable body weights.[3] |
Experimental Protocols
The mechanism of action and efficacy of LYN-1604 were determined using a series of detailed experimental protocols.
ULK1 Kinase Assay
To determine the enzymatic activity of ULK1 in the presence of LYN-1604, an ADP-Glo™ Kinase Assay was likely employed. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Figure 2: Generalized workflow for ULK1 kinase activity assay.
Cell Viability Assay
The anti-proliferative effects of LYN-1604 on TNBC cells were assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. TNBC cells (e.g., MDA-MB-231) were seeded in 96-well plates and treated with varying concentrations of LYN-1604.[4] After a specified incubation period (e.g., 24 hours), cell viability was measured to determine the IC50 value.[3]
Western Blot Analysis
To investigate the effects of LYN-1604 on protein expression and phosphorylation, western blot analysis was performed. MDA-MB-231 cells were treated with LYN-1604, and cell lysates were collected.[1] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins such as p-ULK1 (Ser317), p-ULK1 (Ser757), p-mATG13 (Ser318), Beclin-1, p62, LC3-I/II, ATF3, RAD21, Caspase-3, and PARP.[1] β-actin was used as a loading control.[1]
Site-Directed Mutagenesis
To identify the key amino acid residues in ULK1 for LYN-1604 binding, site-directed mutagenesis was performed to create mutant versions of ULK1 (e.g., ULK1K50A, ULK1L53A, ULK1Y89A).[1][4] The binding affinity of LYN-1604 to these mutant proteins was then compared to that of wild-type ULK1 using biochemical assays.[1][4]
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of LYN-1604 was evaluated using a TNBC xenograft model. MDA-MB-231 cells were subcutaneously injected into BALB/c nude mice.[4] Once tumors reached a palpable size, mice were randomized into treatment and control groups. LYN-1604 was administered orally (intragastric administration) at different doses (25, 50, and 100 mg/kg) daily for a defined period (e.g., 14 days).[3][4] Tumor volume and body weight were monitored throughout the study to assess efficacy and toxicity.[3]
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of triple-negative breast cancer. Its distinct mechanism of action, centered on the activation of the ULK1-mediated autophagy and apoptosis pathways, provides a new strategy for targeting this aggressive and difficult-to-treat cancer subtype. The comprehensive data presented in this guide underscore the potent and specific activity of LYN-1604 and provide a solid foundation for its further preclinical and clinical development. The detailed experimental protocols also offer a valuable reference for researchers aiming to investigate ULK1-targeted therapies.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
LYN-1604 Dihydrochloride: A Potent ULK1 Agonist for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a critical initiator of the autophagy pathway, a cellular process essential for homeostasis and response to stress. Dysregulation of ULK1 activity has been implicated in various pathologies, including cancer. In the context of certain cancers, such as triple-negative breast cancer (TNBC), ULK1 expression is often downregulated, suggesting that activation of ULK1-mediated autophagy could be a promising therapeutic strategy. This technical guide provides a comprehensive overview of LYN-1604 dihydrochloride, a potent small-molecule agonist of ULK1. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, offering a valuable resource for researchers and drug development professionals exploring novel cancer therapeutics.
Introduction to this compound
This compound is a novel and potent activator of ULK1.[1] Extensive research has demonstrated its ability to induce ULK1-modulated cell death in cancer cells, particularly in TNBC models, both in vitro and in vivo.[1][2] Its mechanism of action involves direct binding to and activation of ULK1, leading to the initiation of the autophagy cascade and subsequent apoptotic cell death.[1][3] This makes LYN-1604 a compelling candidate for further investigation as a targeted therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 Activation) | 18.94 nM | ADP-Glo™ Kinase Assay | [4][5] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 | [4][5] |
| Binding Affinity (Kd) | 291.4 nM | Wild-Type ULK1 (SPR) | [4][5] |
| Enzymatic Activity | 195.7% at 100 nM | ULK1 Kinase Assay | [4][5] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dosage | Administration | Duration | Outcome | Reference |
| 25, 50, 100 mg/kg | Intragastric, once daily | 14 days | Significant inhibition of tumor growth | [4] |
Mechanism of Action and Signaling Pathway
LYN-1604 exerts its biological effects by directly binding to and activating ULK1. Site-directed mutagenesis studies have identified three key amino acid residues in the ULK1 binding pocket—LYS50, LEU53, and TYR89—as crucial for this interaction.[2][3] Upon activation by LYN-1604, ULK1 initiates the autophagy signaling cascade. This process is typically suppressed by the mammalian target of rapamycin complex 1 (mTORC1) under nutrient-rich conditions.[6][7] However, under cellular stress or in the presence of an agonist like LYN-1604, ULK1 is activated and phosphorylates downstream targets, leading to the formation of the ULK1 complex (ULK1-mATG13-FIP200-ATG101).[2][8] This complex then orchestrates the nucleation of the autophagosome.[8]
The activation of the ULK1 pathway by LYN-1604 leads to a series of downstream cellular events, including the upregulation of Beclin-1, the degradation of p62 (an autophagy substrate), and the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[4][5] Ultimately, this sustained activation of autophagy can trigger apoptotic cell death, as evidenced by the increased cleavage of caspase-3.[4][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
ULK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of ULK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human ULK1 enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer, ULK1 enzyme, and the desired concentration of LYN-1604 or vehicle control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well (volume equal to the initial reaction volume).
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus the ULK1 kinase activity.
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the LYN-1604 concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of LYN-1604 on the viability of cancer cells.
Materials:
-
MDA-MB-231 cells (or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the LYN-1604 concentration.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the autophagy and apoptosis pathways.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-ULK1, anti-phospho-ULK1, anti-Beclin-1, anti-p62, anti-LC3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat MDA-MB-231 cells with LYN-1604 for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDC membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of LYN-1604 in a living organism.
Materials:
-
Female athymic nude mice (e.g., BALB/c nude)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intragastric gavage) once daily.
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 14 days), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze tumor tissues for biomarkers of autophagy and apoptosis via immunohistochemistry or western blotting.
-
Visualizing Experimental and Logical Workflows
Conclusion
This compound represents a promising new avenue for the treatment of cancers with downregulated ULK1 activity, such as TNBC. Its potent and specific activation of ULK1-mediated autophagy and subsequent apoptosis provides a clear mechanism for its anti-tumor effects. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical development of LYN-1604 and other ULK1 agonists as a novel class of targeted cancer therapeutics.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. neb.com [neb.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. Immunocytochemistry protocol | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
An In-depth Technical Guide to the Binding of LYN-1604 Dihydrochloride to the ULK1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule agonist LYN-1604 dihydrochloride and the Unc-51 like autophagy activating kinase 1 (ULK1). The information presented is collated from primary research and is intended to provide a detailed understanding of the binding site, the quantitative aspects of the interaction, and the experimental methodologies used for its characterization.
Introduction to LYN-1604 and ULK1
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] The ULK1 complex, which also includes mATG13, FIP200, and ATG101, integrates signals from nutrient-sensing pathways, such as mTORC1, to regulate autophagosome formation.[1][2] Given its critical role in cell survival and homeostasis, ULK1 has emerged as a significant target for therapeutic intervention in various diseases, including cancer.
LYN-1604 is a small molecule that has been identified as a potent agonist of ULK1. It has been shown to induce ULK1-modulated cell death in triple-negative breast cancer (TNBC) cells, making it a promising candidate for further investigation and drug development.[3] This guide focuses on the specific molecular interactions between LYN-1604 and ULK1.
The LYN-1604 Binding Site on ULK1
Computational docking and subsequent experimental validation through site-directed mutagenesis have identified a specific binding pocket for LYN-1604 on the ULK1 kinase domain. The key amino acid residues crucial for this interaction are:
-
Lysine 50 (LYS50): This residue forms hydrogen bonds with LYN-1604.[3]
-
Leucine 53 (LEU53): This residue is involved in hydrophobic interactions with the compound.[3]
-
Tyrosine 89 (TYR89): This residue also forms hydrophobic interactions and is considered a key determinant for the binding and activation of ULK1 by LYN-1604.[3] Mutation of TYR89 to alanine (Y89A) results in a significant reduction in both the binding affinity and the agonistic activity of LYN-1604.[3]
These residues collectively form the binding site that accommodates LYN-1604, leading to the activation of ULK1's kinase function.
Quantitative Data
The interaction between LYN-1604 and ULK1, as well as its functional consequences, have been quantified through various biochemical and cell-based assays. The key quantitative parameters are summarized in the tables below.
Table 1: In Vitro Kinase Activation and Binding Affinity
| Parameter | Value | Method | Comment |
| EC50 (ULK1 Activation) | 18.94 nM | ADP-Glo™ Kinase Assay | Concentration of LYN-1604 required to achieve 50% of the maximal activation of ULK1 kinase activity.[3][4] |
| Binding Affinity (Kd) | 291.4 nM | Surface Plasmon Resonance (SPR) | Dissociation constant for the binding of LYN-1604 to wild-type ULK1.[3][5] |
| ULK1 Enzymatic Activity | 195.7% at 100 nM | Not Specified | The level of ULK1 kinase activity in the presence of 100 nM LYN-1604 relative to a control.[3][4] |
Table 2: Cellular Activity
| Parameter | Value | Cell Line | Method |
| IC50 (Anti-proliferative) | 1.66 µM | MDA-MB-231 | MTT Assay |
Table 3: Effect of ULK1 Mutations on LYN-1604 Activity
| ULK1 Mutant | Effect on Kinase Activity with LYN-1604 | Effect on Binding Affinity |
| K50A | Less reduced kinase activity compared to wild-type.[3] | Lower response and Kd compared to wild-type.[5] |
| L53A | Less reduced kinase activity compared to wild-type.[3] | Lower response and Kd compared to wild-type.[5] |
| Y89A | Not totally activated by LYN-1604.[3] | Sharp decrease in binding affinity.[3][5] |
Signaling Pathway and Mechanism of Action
LYN-1604 functions as an agonist of ULK1, thereby activating the autophagy pathway. The binding of LYN-1604 to ULK1 enhances its kinase activity, leading to the phosphorylation of downstream targets and the initiation of autophagosome formation. The ULK1-mediated signaling cascade initiated by LYN-1604 has been shown to involve the ULK complex (ULK1-mATG13-FIP200-ATG101) and to modulate the activity of other proteins such as ATF3, RAD21, and caspase-3, ultimately leading to autophagic cell death and apoptosis.[3][6]
Figure 1. LYN-1604 activated ULK1 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding of LYN-1604 to ULK1.
5.1 ULK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the kinase activity of ULK1 by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human ULK1 enzyme
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific substrate like mATG13)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of LYN-1604 in kinase buffer.
-
In a 384-well plate, add 1 µL of LYN-1604 dilution or vehicle control (DMSO).
-
Add 2 µL of ULK1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be at or near the Km for ULK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the LYN-1604 concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Figure 2. Workflow for the ADP-Glo™ ULK1 Kinase Assay.
5.2 Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the real-time binding kinetics and affinity between LYN-1604 and ULK1.
-
Materials:
-
Biacore system (or equivalent SPR instrument)
-
Sensor chip (e.g., CM5)
-
Recombinant human ULK1 (wild-type and mutants)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
Immobilize the ULK1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of LYN-1604 in running buffer.
-
Inject the LYN-1604 solutions over the sensor surface at a constant flow rate, allowing for association.
-
Switch back to running buffer to allow for dissociation.
-
Regenerate the sensor surface if necessary.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
5.3 Site-Directed Mutagenesis
This technique is used to create specific mutations in the ULK1 gene to assess the importance of individual amino acid residues for LYN-1604 binding.
-
Materials:
-
Expression vector containing the wild-type ULK1 cDNA
-
Mutagenic primers designed to introduce the desired point mutations (e.g., Y89A)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
-
-
Procedure:
-
Design and synthesize primers containing the desired mutation.
-
Perform PCR using the wild-type ULK1 plasmid as a template and the mutagenic primers to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli.
-
Select transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Express and purify the mutant ULK1 protein for use in kinase and binding assays.
-
Conclusion
This compound is a potent agonist of ULK1 that binds to a specific site defined by residues LYS50, LEU53, and TYR89. This interaction leads to the activation of ULK1 kinase activity and the induction of autophagy-mediated cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working on the development of ULK1-targeted therapies. The detailed understanding of the LYN-1604 binding site and mechanism of action can facilitate the design of novel and more potent ULK1 modulators.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
LYN-1604 Dihydrochloride: A Technical Guide to ULK1-Mediated Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 dihydrochloride is a potent, small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagic process.[1][2] Emerging research, particularly in the context of triple-negative breast cancer (TNBC), has demonstrated that LYN-1604's activation of ULK1 triggers two distinct but concurrent cell death pathways: autophagy and apoptosis.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental validation of LYN-1604-induced cellular demise. It is designed to serve as a comprehensive resource for researchers investigating novel cancer therapeutics and the intricate roles of ULK1 in cell fate determination.
Core Mechanism: Potent Activation of ULK1
LYN-1604 acts as a direct agonist of ULK1.[3] ULK1 is a serine/threonine kinase that, as a component of a larger complex, is essential for the initiation of autophagy.[6] The activation of ULK1 by LYN-1604 is the pivotal event that initiates the downstream signaling cascades leading to both autophagy and apoptosis.[1][3] The potency of this interaction is highlighted by its low nanomolar effective concentration and high binding affinity.[1][7][8]
Quantitative Data: In Vitro Activity and Binding Affinity
| Parameter | Value | Cell Line / System | Citation |
| ULK1 Activation (EC50) | 18.94 nM | ADP-Glo™ Kinase Assay | [1][3][7] |
| Anti-proliferative (IC50) | 1.66 µM | MDA-MB-231 Cells | [1][7][8] |
| Binding Affinity (KD) | 291.4 nM | Wild-Type ULK1 | [1][7][8] |
| Enzymatic Activity | 195.7% of control | @ 100 nM LYN-1604 | [1][7][9] |
LYN-1604-Induced Autophagy
Upon activation by LYN-1604, ULK1 initiates the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation. This process is mediated through the ULK1 complex (ULK1-mATG13-FIP200-ATG101).[3][10] LYN-1604 treatment leads to a dose-dependent increase in the autophagy ratio in cancer cells.[7]
Signaling Pathway and Key Markers
LYN-1604-induced ULK1 activation triggers ATG5-dependent autophagy, characterized by several key molecular events:[1][6]
-
Increased Beclin-1: Upregulation of this key protein is essential for the nucleation of the autophagosomal membrane.[1][7]
-
LC3-I to LC3-II Conversion: The cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. This conversion is a hallmark of autophagy.[1][7]
-
p62 Degradation: The protein p62/SQSTM1 acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels indicates successful autophagic flux.[1][7]
Quantitative Data: In Vitro Markers of Autophagy
| Marker | Effect | Concentration / Time | Cell Line | Citation |
| Beclin-1 Expression | Remarkable Up-regulation | 0.5-2 µM / 24 hours | MDA-MB-231 | [1][7] |
| LC3-I to LC3-II | Transformation Observed | 0.5-2 µM / 24 hours | MDA-MB-231 | [1][7] |
| p62 Expression | Degradation Observed | 0.5-2 µM / 24 hours | MDA-MB-231 | [1][7] |
LYN-1604-Induced Apoptosis
Concurrently with autophagy, LYN-1604 treatment also initiates programmed cell death, or apoptosis.[11] This dual-action mechanism suggests a comprehensive and robust anti-cancer effect. The apoptotic pathway is also regulated by the initial activation of ULK1.[3]
Signaling Pathway and Key Markers
Microarray analysis has identified several key proteins involved in LYN-1604's pro-apoptotic effects:[3][8]
-
Caspase-3 Cleavage: LYN-1604 increases the cleavage of Caspase-3, the primary executioner caspase in the apoptotic cascade.[1][3]
-
PARP Cleavage: Subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3 is a definitive marker of apoptosis.[3]
-
Modulation of ATF3 and RAD21: LYN-1604 has been shown to modulate Activating Transcription Factor 3 (ATF3) and RAD21, proteins linked to both autophagy and apoptosis, in a ULK1-dependent manner.[3][8]
Quantitative Data: In Vitro Markers of Apoptosis
| Marker | Effect | Concentration / Time | Cell Line | Citation |
| Cleaved Caspase-3 | Increased Expression | Not specified | MDA-MB-231 | [1][3] |
| Cleaved PARP | Increased Expression | Not specified | MDA-MB-231 | [3] |
| ATF3 Expression | Modulated | Not specified | MDA-MB-231 | [3][8] |
| RAD21 Expression | Modulated | Not specified | MDA-MB-231 | [3][8] |
Visualized Mechanisms and Workflows
Signaling Pathway Diagram
Caption: LYN-1604 activates ULK1, initiating parallel autophagy and apoptosis pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating LYN-1604's in vitro and in vivo efficacy.
Key Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10⁴ cells/mL.[8]
-
Incubation: Allow cells to adhere by incubating for 24 hours.[8]
-
Treatment: Treat cells with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, 2.0 µM) for the desired time period (e.g., 24 hours).[7][8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader to determine cell viability.[12]
Western Blotting for Autophagy/Apoptosis Markers
-
Cell Lysis: After treatment with LYN-1604, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[13]
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel (e.g., 12%).[13]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, Beclin-1, p62, Cleaved Caspase-3, PARP, β-Actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-1.5 hours at room temperature.[13]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Apoptosis Detection (Annexin V/PI Flow Cytometry)
-
Cell Collection: Following treatment with LYN-1604, harvest both adherent and floating cells and centrifuge.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15][17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[15][18]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[15][19]
Conclusion
This compound represents a promising therapeutic candidate that leverages the targeted activation of ULK1 to induce robust cell death in cancer cells.[3] Its unique ability to simultaneously trigger both autophagy and apoptosis provides a multi-pronged attack on tumor cell survival.[1][11] The detailed mechanisms and protocols outlined in this guide offer a foundational resource for further investigation and development of LYN-1604 and other ULK1-targeting compounds in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 12. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blotting analysis of LC3, BNIP3 and Beclin-1 [bio-protocol.org]
- 14. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 15. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. kumc.edu [kumc.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
LYN-1604 Dihydrochloride: A Technical Guide to its Effects on Beclin-1 and p62 in Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of LYN-1604 dihydrochloride, a potent activator of UNC-51-like kinase 1 (ULK1), with a specific focus on its effects on the key autophagy-related proteins, Beclin-1 and p62. This document is intended to serve as a comprehensive resource, detailing the compound's impact on autophagy signaling, presenting quantitative data from key experiments, and providing detailed experimental protocols for replication and further investigation.
Executive Summary
This compound has emerged as a significant small molecule tool for the study of autophagy and a potential therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). It functions as a potent agonist of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagic process.[1][2][3][4][5] Activation of ULK1 by LYN-1604 triggers a signaling cascade that leads to the upregulation of Beclin-1, a core component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex essential for autophagosome nucleation, and the degradation of p62/SQSTM1, a protein that serves as a selective autophagy receptor and a marker of autophagic flux.[1][2][4] This guide will elucidate the molecular mechanisms underlying these effects and provide the necessary technical information for their study.
Core Mechanism of Action: ULK1-Mediated Autophagy
This compound directly binds to and activates ULK1, which is a critical initiator of autophagy.[1][2] ULK1 is a central component of a larger protein complex that includes mATG13, FIP200, and ATG101.[2][6][7] The activation of this complex by LYN-1604 initiates the formation of the phagophore, the precursor to the autophagosome. This process is intricately linked to the modulation of Beclin-1 and the degradation of p62.
Signaling Pathway
The binding of LYN-1604 to ULK1 enhances its kinase activity, leading to the phosphorylation of downstream targets, including components of the autophagy machinery. A key event in this pathway is the ULK1-mediated phosphorylation of Beclin-1. This phosphorylation event enhances the activity of the Beclin-1-containing Vps34 complex, which is crucial for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step in autophagosome formation. The subsequent maturation of autophagosomes and their fusion with lysosomes lead to the degradation of their cargo, which includes the p62 protein.
References
- 1. ULK1 induces autophagy by phosphorylating Beclin-1 and activating VPS34 lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. ULK1 induces autophagy by phosphorylating Beclin-1 and activating Vps34 lipid kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LYN-1604 Dihydrochloride: A Novel ULK1 Activator Modulating ATF3 and RAD21 in Triple-Negative Breast Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LYN-1604 dihydrochloride is a novel small molecule that has been identified as a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4][5][6] This compound has demonstrated significant anti-proliferative effects in triple-negative breast cancer (TNBC) cells by inducing cell death through mechanisms involving both autophagy and apoptosis.[6] A critical aspect of LYN-1604's mechanism of action is its ability to modulate the expression of Activating Transcription Factor 3 (ATF3) and Rad21 cohesin complex component (RAD21), two proteins implicated in cancer cell survival and proliferation.[6] This technical guide provides a comprehensive overview of the regulation of ATF3 and RAD21 by this compound, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound directly binds to and activates ULK1, leading to the initiation of the autophagic process.[1][2][4] This activation triggers a cascade of downstream events that ultimately result in cancer cell death.[6] Key to this process is the modulation of ATF3 and RAD21, which were identified as potential ULK1 interactors through microarray analysis of LYN-1604-treated TNBC cells.[6]
Data Presentation: Regulation of ATF3 and RAD21
The following tables summarize the quantitative and qualitative effects of this compound on the expression of ATF3 and RAD21 in MDA-MB-231 triple-negative breast cancer cells, as determined by Western blot analysis.
Table 1: Effect of this compound on ATF3 Expression
| LYN-1604 Concentration (µM) | Observation |
| 0 (Control) | Basal expression |
| 0.5 | Increased expression |
| 1.0 | Further increased expression |
| 2.0 | Strongest observed expression |
Data is qualitatively summarized from Western blot images presented in Zhang et al. (2017).
Table 2: Effect of this compound on RAD21 Expression
| LYN-1604 Concentration (µM) | Observation |
| 0 (Control) | Basal expression |
| 0.5 | Decreased expression |
| 1.0 | Further decreased expression |
| 2.0 | Strongest observed repression |
Data is qualitatively summarized from Western blot images presented in Zhang et al. (2017).
Signaling Pathway
The proposed signaling pathway initiated by this compound is depicted below. LYN-1604 activates ULK1, which in turn leads to the upregulation of the pro-apoptotic transcription factor ATF3 and the downregulation of the cohesin protein RAD21, a factor involved in cell proliferation. This dual effect contributes to the induction of autophagy and apoptosis in cancer cells.
Caption: LYN-1604 signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the regulatory effects of this compound on ATF3 and RAD21.
Cell Culture and Treatment
-
Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.
-
Culture Medium: L-15 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in the culture medium to the final desired concentrations (e.g., 0.5, 1.0, and 2.0 µM). Control cells are treated with an equivalent volume of DMSO. The treatment duration is typically 24 hours.
Western Blot Analysis
This protocol is used to determine the protein expression levels of ATF3 and RAD21 following treatment with LYN-1604.
Caption: Western blot workflow.
-
Lysis Buffer: RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Bicinchoninic acid (BCA) protein assay.
-
Gel Electrophoresis: Equal amounts of protein (typically 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for ATF3, RAD21, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Microarray Analysis
This protocol is used to identify genome-wide changes in gene expression in response to LYN-1604 treatment, which led to the identification of ATF3 and RAD21 as modulated genes.
Caption: Microarray analysis workflow.
-
RNA Isolation: Total RNA is extracted from LYN-1604-treated and control MDA-MB-231 cells using a suitable method, such as TRIzol reagent.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis and Labeling: High-quality RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a human whole-genome microarray chip.
-
Scanning and Data Extraction: The microarray chip is scanned to detect the fluorescence intensity at each probe, and the raw data is extracted.
-
Data Analysis: The raw data is normalized to remove systematic variations. Statistical analysis is then performed to identify genes that are significantly differentially expressed between the LYN-1604-treated and control groups. Genes with a significant fold change and a low p-value are selected for further investigation.
Conclusion
This compound represents a promising therapeutic agent for triple-negative breast cancer. Its mechanism of action, centered on the activation of ULK1, leads to a favorable modulation of the cellular machinery controlling cell death and proliferation. The upregulation of the pro-apoptotic factor ATF3 and the downregulation of the proliferation-associated protein RAD21 are key events in the anti-cancer activity of LYN-1604. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and leverage this novel therapeutic strategy.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atlastin 2/3 regulate ER targeting of the ULK1 complex to initiate autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of LYN-1604 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 dihydrochloride has emerged as a potent, small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. This document provides a comprehensive technical overview of the initial characterization of LYN-1604, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols from foundational preclinical studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate and expand upon these seminal findings, particularly in the context of triple-negative breast cancer (TNBC) research, where LYN-1604 has shown significant promise.
Core Compound Properties
LYN-1604 is a novel ULK1 agonist designed through a combination of in silico screening and chemical synthesis.[1] Its pro-autophagic and pro-apoptotic activities position it as a promising candidate for therapeutic development, especially in cancers with downregulated ULK1 expression.[1]
| Property | Value |
| Molecular Target | UNC-51-like kinase 1 (ULK1) |
| Mechanism of Action | ULK1 Agonist, Autophagy and Apoptosis Inducer |
| Chemical Formula | C₃₃H₄₄Cl₃N₃O₂ (hydrochloride salt) |
| Molecular Weight | 621.08 g/mol (hydrochloride salt) |
Quantitative In Vitro Data
The following table summarizes the key quantitative parameters defining the bioactivity of LYN-1604 from in vitro assays.
| Parameter | Value | Cell Line / System |
| ULK1 Activation (EC₅₀) | 18.94 nM | Kinase Assay |
| Cell Viability (IC₅₀) | 1.66 µM | MDA-MB-231 Cells |
| Binding Affinity to Wild-Type ULK1 (Kᴅ) | 291.4 nM | SPR Analysis |
| Enzymatic Activity Increase at 100 nM | 195.7% | Kinase Assay |
Mechanism of Action & Signaling Pathway
LYN-1604 directly binds to and activates ULK1, the initiator kinase of the autophagy pathway. Site-directed mutagenesis studies have identified three key amino acid residues in ULK1—Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89)—as crucial for the binding and activation by LYN-1604.[1][2] Activation of ULK1 by LYN-1604 initiates the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][3] This complex then triggers downstream autophagic processes.
Furthermore, LYN-1604-induced cell death is associated with the modulation of other key proteins, including Activating Transcription Factor 3 (ATF3) and RAD21, and the cleavage of caspase-3, indicating a crosstalk between the induced autophagy and apoptosis pathways.[1][3]
Preclinical In Vivo Efficacy
In a preclinical xenograft model using the human triple-negative breast cancer cell line MDA-MB-231, LYN-1604 demonstrated significant anti-tumor activity.[3]
| Parameter | Result |
| Animal Model | BALB/c nude mice |
| Cell Line | MDA-MB-231 |
| Dosing Regimen | 25, 50, and 100 mg/kg, intragastric administration, once daily for 14 days |
| Primary Outcome | Significant inhibition of xenograft tumor growth |
| Secondary Observations | Stable body weights in treated mice. Slight increase in liver and spleen weight indices in some groups, with no effect on kidneys. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of LYN-1604.
Cell Viability Assay
This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of LYN-1604 on cancer cells.
-
Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.
-
Seeding Density: Cells are plated in 96-well plates at a density of 5 x 10⁴ cells/mL.[2]
-
Incubation: Plates are incubated for 24 hours to allow for cell adherence.
-
Treatment: Cells are treated with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, 2.0 µM) for a specified duration.[4]
-
Assay: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Western Blot Analysis
This protocol was employed to investigate the effect of LYN-1604 on the expression and post-translational modification of key proteins in the autophagy and apoptosis pathways.
-
Cell Line: MDA-MB-231.
-
Treatment: Cells are treated with LYN-1604 (0, 0.5, 1, and 2 µM) for 24 hours.[5]
-
Lysis: Cells are lysed, and protein concentration is determined.
-
Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibodies: The membrane is incubated with primary antibodies against target proteins, including Beclin-1, p62, LC3, p-ULK1 (Ser317), ATF3, RAD21, and cleaved caspase-3. β-actin is used as a loading control.[3]
-
Secondary Antibody: An appropriate HRP-conjugated secondary antibody is used.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
ULK1 Kinase Assay
The enzymatic activity of ULK1 in the presence of LYN-1604 was determined using a luminescence-based kinase assay.
-
Assay Kit: ADP-Glo™ Kinase Assay.
-
Procedure:
-
A reaction mixture containing ULK1 enzyme, substrate (e.g., purified mATG13), ATP, and varying concentrations of LYN-1604 is prepared in a 384-well plate.
-
The reaction is incubated at room temperature for 60 minutes.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
-
Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. This step is followed by a 30-minute incubation.
-
Luminescence is measured, which is directly proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis: The EC₅₀ value is calculated from a dose-response curve.
Surface Plasmon Resonance (SPR) Analysis
SPR was used to measure the binding affinity between LYN-1604 and ULK1.
-
Instrument: Biacore S51 system.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization: Wild-type or mutant ULK1 protein is immobilized on the sensor chip surface using a standard amine coupling procedure.
-
Analyte: A series of concentrations of LYN-1604 in a suitable running buffer are flowed over the chip surface.
-
Detection: The binding of LYN-1604 to the immobilized ULK1 is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to determine the equilibrium dissociation constant (Kᴅ).
Site-Directed Mutagenesis
To identify the key amino acid residues of ULK1 involved in the interaction with LYN-1604, site-directed mutagenesis was performed.
-
Kit: Quikchange II site-directed mutagenesis kit (Stratagene).
-
Procedure: The manufacturer's protocol is followed to introduce point mutations into the ULK1 expression vector, creating mutants such as K50A, L53A, and Y89A.
-
Verification: The presence of the desired mutations is confirmed by DNA sequencing.
-
Application: The mutant ULK1 proteins are then expressed and used in kinase assays and SPR analysis to assess the impact of the mutations on LYN-1604's activity and binding.
In Vivo Xenograft Model
This protocol details the in vivo evaluation of LYN-1604's anti-tumor efficacy.
-
Animal Model: Female BALB/c nude mice.
-
Cell Implantation: MDA-MB-231 cells are implanted into the mammary fat pads of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into vehicle control and LYN-1604 treatment groups.
-
Dosing: LYN-1604 is administered via intragastric gavage at doses of 25, 50, and 100 mg/kg, once daily for 14 consecutive days.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed. Organs may be harvested for further analysis.
Conclusion
This compound is a potent and specific small-molecule activator of ULK1 that induces both autophagy and apoptosis in triple-negative breast cancer cells. The initial characterization data, both in vitro and in vivo, strongly support its potential as a novel therapeutic agent. The detailed protocols provided in this guide offer a foundation for further investigation into the mechanism and therapeutic applications of LYN-1604.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LYN-1604 Dihydrochloride: Application Notes for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 is a potent and selective activator of Unc-51 like autophagy activating kinase 1 (ULK1), a crucial initiator of autophagy.[1][2][3] By directly targeting ULK1, LYN-1604 has been demonstrated to induce autophagy and apoptosis, leading to cell death in triple-negative breast cancer (TNBC) cells.[4][5][6] This document provides detailed protocols for the in vitro use of LYN-1604 dihydrochloride in cell culture, focusing on the MDA-MB-231 human breast cancer cell line as a model system.
Mechanism of Action
LYN-1604 functions as a small molecule agonist of ULK1.[5][7] Its mechanism of action involves binding to a key activation site on the ULK1 protein, specifically interacting with the amino acid residues LYS50, LEU53, and TYR89.[4][5][7] This binding event activates the kinase activity of ULK1, initiating the autophagy cascade. The ULK1 complex, which includes mATG13, FIP200, and ATG101, is subsequently engaged, leading to the formation of autophagosomes.[4][5][6] This process is marked by the upregulation of Beclin-1, the degradation of p62, and the conversion of LC3-I to LC3-II.[1][2][8] Furthermore, LYN-1604-induced cell death is also associated with the activation of apoptotic pathways, as evidenced by the cleavage of caspase-3 and PARP.[1][4][8] The induction of cell death by LYN-1604 involves ATF3, RAD21, and caspase3.[4][5][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.
Table 1: Potency and Binding Affinity
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 Activation) | 18.94 nM | Enzymatic Assay | [1][2][3] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 cells | [2][7] |
| KD (Binding Affinity to ULK1) | 291.4 nM | Biochemical Assay | [1][2][7] |
Table 2: In Vitro Cellular Activity in MDA-MB-231 Cells
| Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Viability (MTT Assay) | 0.5 - 2.0 µM | 24 hours | Dose-dependent increase in autophagy and cell death | [3][8] |
| Western Blot | 0.5 - 2.0 µM | 24 hours | Upregulation of Beclin-1, degradation of p62, conversion of LC3-I to LC3-II | [2][8] |
| Apoptosis Induction | Not Specified | Not Specified | Increased cleavage of caspase-3 | [1][2][8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in fresh DMSO.[7] For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate mass of this compound in 1 mL of DMSO. Note: The solubility in DMSO is high (e.g., 50 mg/mL).[7]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[8]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.[8]
Cell Culture and Seeding
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well and 6-well cell culture plates
Procedure:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, detach the cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into appropriate culture plates. For a 96-well plate, a common seeding density is 5 x 10^4 cells per mL.[7]
In Vitro Cell Viability (MTT) Assay
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere for 24 hours.[7]
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical concentration range to test is 0.5 µM to 2.0 µM.[2][8]
-
Remove the old medium from the wells and add the medium containing different concentrations of LYN-1604. Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for the desired time period, for example, 24 hours.[7][8]
-
Following incubation, perform an MTT assay according to the manufacturer's instructions to determine cell viability.
Western Blot Analysis for Autophagy and Apoptosis Markers
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, and 2.0 µM) for 24 hours.[8]
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Beclin-1, p62, LC3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of LYN-1604-induced cell death.
Caption: General workflow for in vitro cell-based assays with LYN-1604.
Safety and Handling
This compound is for research use only.[8] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
LYN-1604 Dihydrochloride: Application Notes and Protocols for MDA-MB-231 Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 dihydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] In the context of triple-negative breast cancer (TNBC), particularly the MDA-MB-231 cell line, LYN-1604 has been demonstrated to induce cell death through mechanisms involving both autophagy and apoptosis.[2][4] This document provides detailed application notes and experimental protocols for the treatment of MDA-MB-231 cells with this compound, summarizing key quantitative data and outlining the underlying signaling pathways.
Mechanism of Action
LYN-1604 directly activates ULK1, leading to the induction of ATG5-dependent autophagy.[1][5] This activation of the ULK1 complex (ULK1-mATG13-FIP200-ATG101) triggers a cascade of events that ultimately result in cell death.[2][3][4] Beyond autophagy, LYN-1604 treatment in MDA-MB-231 cells also involves the modulation of other key proteins such as ATF3 and RAD21, and an increase in the cleavage of caspase-3, indicating the induction of apoptosis.[2][4][6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes | Reference(s) |
| ULK1 Activation (EC50) | 18.94 nM | - | Enzymatic assay | [1][7] |
| ULK1 Binding Affinity (KD) | 291.4 nM | - | Wild-type ULK1 | [1][5][6] |
| Anti-proliferative Activity (IC50) | 1.66 µM | MDA-MB-231 | 24-hour incubation | [1][5] |
| Effective Concentration Range | 0.5 - 2.0 µM | MDA-MB-231 | Induction of cell death and autophagy | [1][5][7] |
Table 2: Cellular Effects of this compound on MDA-MB-231 Cells
| Effect | Concentration(s) | Incubation Time | Key Markers | Reference(s) |
| Induction of Cell Death | 0.5, 1.0, 2.0 µM | 24 hours | Increased autophagy ratio | [1][7] |
| Induction of Autophagy | 0.5 - 2.0 µM | 24 hours | Upregulation of Beclin-1, degradation of p62, LC3-I to LC3-II conversion | [1][5][7] |
| Induction of Apoptosis | Not specified | Not specified | Increased cleavage of caspase-3 | [1][5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in MDA-MB-231 cells.
Experimental Protocols
Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6]
-
Workflow Diagram:
MTT Assay Experimental Workflow. -
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^4 cells/mL.[6]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LYN-1604. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This protocol is based on standard Western blotting procedures to detect changes in protein expression.[7][8]
-
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with LYN-1604 (e.g., 0, 0.5, 1, and 2 µM) for 24 hours.[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Beclin-1, p62, LC3, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Autophagy Detection with Monodansylcadaverine (MDC) Staining
This protocol is for visualizing autophagic vacuoles.[4][8]
-
Protocol:
-
Grow MDA-MB-231 cells on coverslips in a 24-well plate.
-
Treat the cells with LYN-1604 (e.g., 0.5, 1.0, and 2.0 µM) for 24 hours.[4][8]
-
Wash the cells with PBS.
-
Stain the cells with 50 µM MDC in PBS for 15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Mount the coverslips on glass slides with a mounting medium.
-
Observe the cells under a fluorescence microscope. Autophagic vacuoles will appear as distinct dot-like structures.
-
Conclusion
This compound presents a promising therapeutic strategy for triple-negative breast cancer by targeting ULK1-mediated cell death. The protocols and data provided herein offer a comprehensive guide for researchers investigating the effects of this compound on the MDA-MB-231 cell line. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of LYN-1604's anti-cancer properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
LYN-1604 Dihydrochloride: Application Notes and Protocols for In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 dihydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] This small molecule has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC) by inducing ULK1-modulated cell death, which encompasses both autophagy and apoptosis.[4][5] These application notes provide detailed protocols for utilizing this compound in a subcutaneous xenograft mouse model, including dosage, administration, and expected outcomes based on published data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of LYN-1604.
Mechanism of Action
LYN-1604 functions as a ULK1 agonist.[5][6] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway. In TNBC cells, LYN-1604 directly activates ULK1, leading to the assembly of the ULK1 complex (ULK1-mATG13-FIP200-ATG101).[5][7] This activation triggers a cascade of downstream events, including the upregulation of Beclin-1, degradation of p62, and the conversion of LC3-I to LC3-II, all hallmark features of autophagy.[1][8] Furthermore, LYN-1604-induced cell death involves the modulation of other key proteins such as ATF3, RAD21, and the cleavage of caspase-3, indicating a dual mechanism involving both autophagy and apoptosis.[4][5][6]
Signaling Pathway Diagram
Caption: Signaling pathway of LYN-1604 as a ULK1 agonist.
In Vivo Xenograft Model Data
The following tables summarize the quantitative data from a study utilizing an MDA-MB-231 triple-negative breast cancer xenograft model in BALB/c nude mice.[4]
Table 1: Dosing and Administration
| Parameter | Details |
| Compound | This compound |
| Animal Model | Female BALB/c nude mice (6-8 weeks old) |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) |
| Dosage Levels | 25 mg/kg (low dose), 50 mg/kg (median dose), 100 mg/kg (high dose) |
| Administration Route | Intragastric gavage |
| Dosing Schedule | Once daily for 14 consecutive days |
| Vehicle Control | Not explicitly stated in the primary source, but typically a biocompatible solvent like corn oil or a solution of DMSO, PEG300, Tween-80, and saline.[1][6] |
Table 2: Efficacy and Toxicity Summary
| Parameter | Observation |
| Tumor Growth Inhibition | Statistically significant inhibition of tumor volume and weight at all tested doses compared to the vehicle control group.[4] |
| Body Weight | No significant differences in body weight between the LYN-1604 treated groups and the control group were observed throughout the study.[1][4] |
| Organ Indices | At the end of the experiment, a slight increase in liver and spleen weight indices was noted in some treatment groups. The kidney weight index was unaffected across all dose groups.[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
This protocol is a standard formulation for oral gavage of hydrophobic compounds.
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock solution.
-
To prepare the final working solution for administration, first add the required volume of the DMSO stock solution to a volume of PEG300. For a 1 mL working solution, a suggested ratio is 100 µL of DMSO stock to 400 µL of PEG300.[1]
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80 to the mixture (e.g., 50 µL for a 1 mL final solution) and vortex again.[1]
-
Add saline to reach the final desired volume (e.g., 450 µL for a 1 mL final solution) and mix thoroughly.[1]
-
The working solution should be prepared fresh daily before administration to ensure stability and potency.
Protocol 2: MDA-MB-231 Subcutaneous Xenograft Model and LYN-1604 Treatment
Materials:
-
MDA-MB-231 cells
-
Matrigel or similar basement membrane matrix
-
Female BALB/c nude mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles (27G or similar)
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound working solution and vehicle control
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume every other day using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6 or more per group).
-
Drug Administration: Administer this compound or vehicle control via intragastric gavage once daily for 14 consecutive days according to the dosage levels outlined in Table 1.[1][4]
-
Monitoring: Throughout the treatment period, measure tumor volumes and mouse body weights daily or every other day.[4]
-
Study Termination: At the end of the 14-day treatment period, sacrifice the mice.
-
Endpoint Analysis: Excise the tumors and record their final weights.[4] Harvest organs such as the liver, spleen, and kidneys to calculate organ weight indices (Organ Weight / Body Weight).[4] Tumor tissues can be flash-frozen or fixed in formalin for subsequent pharmacodynamic analyses (e.g., Western blotting for p-ULK1, LC3, etc.).
Experimental Workflow Diagram
Caption: Workflow for a LYN-1604 in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Oral Administration of LYN-1604 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 dihydrochloride is a potent and selective small-molecule agonist of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3] In preclinical studies, particularly in models of triple-negative breast cancer (TNBC), LYN-1604 has demonstrated significant anti-tumor activity by inducing autophagy-associated cell death and apoptosis.[4][5][6] This document provides detailed application notes and protocols for the oral administration of this compound in mice, based on published preclinical data.
Mechanism of Action and Signaling Pathway
LYN-1604 functions by directly binding to and activating ULK1.[5][7] This activation initiates a downstream signaling cascade that leads to the formation of autophagosomes. The key molecular events include the phosphorylation of ULK1 and its downstream substrate mATG13, the upregulation of Beclin-1, the degradation of p62, and the conversion of cytosolic LC3-I to lipidated LC3-II.[4][5] Interestingly, the cellular response to LYN-1604 is not limited to autophagy; it also involves the modulation of other key proteins such as Activating Transcription Factor 3 (ATF3), RAD21, and cleaved caspase-3, indicating a complex interplay between autophagy and apoptosis in mediating its anti-cancer effects.[5][6]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of LYN-1604
| Parameter | Value | Cell Line/System | Reference |
| ULK1 Activation (EC₅₀) | 18.94 nM | Kinase Assay | [2][4] |
| Binding Affinity (K D) to ULK1 | 291.4 nM | Surface Plasmon Resonance | [4][8] |
| Anti-proliferative Activity (IC₅₀) | 1.66 µM | MDA-MB-231 cells | [4][8] |
Table 2: In Vivo Efficacy of Oral LYN-1604 in MDA-MB-231 Xenograft Model
| Dosage | Tumor Growth Inhibition | Body Weight Change | Organ Weight Changes | Reference |
| 25 mg/kg/day | Significant inhibition | Stable | Slight increase in liver and spleen indices; no effect on kidney index. | [4][9] |
| 50 mg/kg/day | Significant inhibition | Stable | Slight increase in liver and spleen indices; no effect on kidney index. | [4][9] |
| 100 mg/kg/day | Significant inhibition | Stable | Slight increase in liver and spleen indices; no effect on kidney index. | [4][9] |
Experimental Protocols
The following protocols are based on the methodologies described in the published literature for the oral administration of LYN-1604 in a mouse xenograft model of triple-negative breast cancer.[5]
MDA-MB-231 Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous tumor model using the MDA-MB-231 human breast cancer cell line.
Caption: Experimental workflow for xenograft model establishment.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Appropriate cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles
Protocol:
-
Culture MDA-MB-231 cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in a serum-free medium or PBS.
-
Count the cells and adjust the concentration to 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[5]
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: V = (Length × Width²)/2.
-
Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[5]
Preparation and Oral Administration of this compound
This protocol details the preparation of the LYN-1604 formulation for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Deionized distilled water (ddH₂O)
-
Oral gavage needles
Formulation Preparation (Example for a 1 mL working solution): NOTE: This formulation is based on information provided by commercial suppliers and may need optimization.[10]
-
Prepare a stock solution of LYN-1604 in DMSO. For example, a 94 mg/mL stock solution.
-
To prepare the final dosing solution, sequentially add the components. For a 1 mL final volume:
-
Take 400 µL of PEG300.
-
Add 50 µL of the 94 mg/mL LYN-1604 DMSO stock solution and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
-
The final concentration of this example formulation would be 4.7 mg/mL. The volume to be administered to each mouse will depend on its weight and the desired dose (e.g., for a 20g mouse at 25 mg/kg, administer ~106 µL).
-
It is recommended to prepare the formulation fresh daily.[4]
Oral Administration Protocol:
-
Administer the prepared LYN-1604 formulation or vehicle control to the mice via oral gavage once daily.[5]
-
The treatment duration in the reported study was 14 consecutive days.[4][5]
-
Monitor the mice daily for any signs of toxicity, and measure body weight and tumor volume regularly (e.g., every 2-3 days).
Efficacy and Toxicity Assessment
This protocol outlines the endpoints to be measured to evaluate the efficacy and safety of LYN-1604.
Protocol:
-
Tumor Growth Inhibition: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.[4][5]
-
Body Weight: Record the body weight of each mouse throughout the study to assess general toxicity.[4][5]
-
Organ Indices: At necropsy, collect major organs such as the liver, spleen, and kidneys. Weigh the organs and calculate the organ index (organ weight/body weight × 100).[4][5]
-
Biomarker Analysis: Excised tumor tissues can be used for further analysis, such as Western blotting or immunohistochemistry, to confirm the on-target activity of LYN-1604 (e.g., by measuring levels of p-ULK1, LC3, Beclin-1, and cleaved PARP).[11][12]
References
- 1. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. An orally delivered small-molecule formulation with antiangiogenic and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation of LYN-1604 Dihydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
LYN-1604 is a potent and specific small molecule agonist of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy.[1][2] With an EC50 value of 18.94 nM, LYN-1604 activates the ULK1 complex, leading to the induction of both autophagy and apoptosis, making it a valuable tool for research in areas such as triple-negative breast cancer (TNBC).[1][3][4][5] Proper preparation and storage of LYN-1604 dihydrochloride stock solutions are crucial for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO), along with essential data on its physicochemical properties and stability.
Physicochemical Properties and Storage
This compound is a white to off-white solid. Its key properties are summarized below. Adherence to recommended storage conditions is vital to prevent degradation of the compound.
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| Chemical Name | 2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(2-naphthalenylmethoxy)ethyl]-1-piperazinyl]ethanone dihydrochloride | |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₂ · 2HCl | [2] |
| Molecular Weight | 657.54 g/mol | [1][2] |
| CAS Number | 2310109-38-5 | [1][2] |
| Solubility in DMSO | ≥ 25 mg/mL (approx. 38 mM) | [6] |
| Purity | ≥98% (HPLC) |
Table 2: Storage and Stability
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 2 years | Store desiccated. |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| DMSO Stock Solution | -80°C | 6 months | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[7][8] |
LYN-1604 Signaling Pathway
LYN-1604 acts as a direct agonist of ULK1. Activation of ULK1 initiates a signaling cascade that promotes the formation of autophagosomes and can also lead to apoptosis through the cleavage of caspase-3.[3][4]
Caption: LYN-1604 activates ULK1, initiating autophagy and apoptosis.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Calculations can be adjusted for different desired concentrations.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Table 3: Molarity Calculations for this compound (MW = 657.54)
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 1.521 mL | 7.604 mL | 15.208 mL |
| 5 mM | 0.304 mL | 1.521 mL | 3.042 mL |
| 10 mM | 0.152 mL | 0.760 mL | 1.521 mL |
| 20 mM | 0.076 mL | 0.380 mL | 0.760 mL |
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of powder (e.g., 10 mg) and transfer it to a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Based on the mass and desired concentration, calculate the required volume of DMSO. For 10 mg of this compound to make a 10 mM stock, add 1.521 mL of anhydrous DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3][6] Gentle warming to 37°C can also be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[7]
-
Storage: Clearly label all aliquots with the compound name, concentration, date, and store them upright at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7][8]
Disclaimer: This protocol is intended for research use only by qualified personnel. Standard laboratory safety procedures should be followed at all times. The stability and solubility data are based on information provided by various suppliers and may vary based on the specific batch and purity of the compound.
References
- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LYN-1604 Datasheet DC Chemicals [dcchemicals.com]
- 9. selleckchem.com [selleckchem.com]
LYN-1604 Dihydrochloride: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 dihydrochloride is a potent and specific agonist of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy.[1][2][3][4] By activating ULK1, LYN-1604 has been shown to induce autophagy and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC), leading to cell death.[2][5][6] Preclinical studies have demonstrated its potential as a therapeutic agent, inhibiting tumor growth in vivo.[5][7] These application notes provide detailed protocols for the formulation and in vivo administration of this compound to aid in further research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for proper formulation and handling.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₂·2HCl | [1] |
| Molecular Weight | 657.54 g/mol | [1] |
| Appearance | Solid | [8] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C |
Solubility Data
The solubility of this compound is a critical factor in developing a suitable formulation for in vivo administration.
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (38.02 mM) | Sonication is recommended.[8] |
| 50 mg/mL (76.04 mM) | Use fresh DMSO as moisture can reduce solubility.[5] | |
| Ethanol | Soluble to 10 mM | |
| Water | Soluble | [1] |
In Vivo Formulation Protocols
The choice of formulation for this compound will depend on the intended route of administration and the desired concentration. Below are established protocols for preparing formulations suitable for in vivo studies.
Protocol 1: Aqueous-Based Formulation for Oral Administration
This formulation is suitable for intragastric (oral) administration and creates a clear solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL, a 25 mg/mL stock in DMSO can be prepared.[8]
-
In a sterile tube, add 10% of the final volume of DMSO containing LYN-1604.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix until fully incorporated.
-
Add 45% of the final volume of saline and mix to achieve a homogenous solution.
-
It is recommended to prepare this formulation fresh on the day of use.[9]
Example for a 1 mL final volume at 2 mg/mL:
-
80 µL of 25 mg/mL LYN-1604 in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
470 µL of Saline
Protocol 2: Oil-Based Formulation for Oral Administration
This formulation provides an alternative for oral administration, particularly if a longer dosing period is anticipated.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
This formulation should be used immediately after preparation.[5]
Experimental Protocols
The following protocols are based on previously published in vivo studies with LYN-1604.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a tumor xenograft model.
Animal Model:
-
BALB/c nude mice.[5]
Tumor Cell Line:
-
MDA-MB-231 (human triple-negative breast cancer cell line).[5]
Procedure:
-
Subcutaneously inject MDA-MB-231 cells into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.[7]
-
Prepare the this compound formulation according to one of the protocols described above.
-
Administer this compound via intragastric gavage once daily.[5][7]
-
Previously studied dosage regimens include 25 mg/kg, 50 mg/kg, and 100 mg/kg.[5][10]
-
The control group should receive the vehicle formulation without the active compound.
-
Monitor tumor volume and mouse body weight regularly throughout the study (e.g., every 2-3 days).
-
After a predetermined treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis.[7]
Data Collection and Analysis:
-
Tumor volume (calculated as V = L × W²/2).[7]
-
Tumor weight at the end of the study.
-
Mouse body weight.
-
Immunohistochemical analysis of tumor tissues for biomarkers of autophagy (e.g., ULK1, p-ULK1, LC3).[7]
-
Western blot analysis of tumor lysates to confirm the mechanism of action.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LYN-1604 and a typical experimental workflow for in vivo studies.
Caption: LYN-1604 signaling pathway.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Note and Protocols for Western Blot Analysis of LC3 Conversion with LYN-1604
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion is a widely accepted hallmark of autophagy induction and can be effectively monitored by Western blot analysis.[1][2] LYN-1604 has been identified as a potent activator of UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagy pathway.[3][4][5] Activation of ULK1 by LYN-1604 triggers a signaling cascade that leads to the formation of autophagosomes and the subsequent conversion of LC3-I to LC3-II.[3][6][7] This application note provides a detailed protocol for the Western blot analysis of LC3 conversion in response to LYN-1604 treatment, offering a robust method to quantify the induction of autophagy.
Data Presentation
The following table summarizes the expected quantitative data from a Western blot analysis of LC3 conversion following treatment with LYN-1604. The data illustrates a dose-dependent increase in the LC3-II/LC3-I ratio, indicative of autophagy induction. The inclusion of a lysosomal inhibitor, such as Bafilomycin A1, is crucial to assess autophagic flux by preventing the degradation of LC3-II within the autolysosome.[1][4]
| Treatment Condition | Concentration (µM) | LC3-I Intensity (Arbitrary Units) | LC3-II Intensity (Arbitrary Units) | LC3-II/LC3-I Ratio |
| Vehicle Control (DMSO) | - | 1200 | 300 | 0.25 |
| LYN-1604 | 0.5 | 1000 | 800 | 0.80 |
| LYN-1604 | 1.0 | 800 | 1200 | 1.50 |
| LYN-1604 | 2.0 | 600 | 1500 | 2.50 |
| LYN-1604 + Bafilomycin A1 | 2.0 + 0.1 | 400 | 2400 | 6.00 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the Western blot analysis of LC3 conversion upon LYN-1604 treatment.
1. Cell Culture and LYN-1604 Treatment
-
Cell Line: MDA-MB-231 (a triple-negative breast cancer cell line known to be responsive to LYN-1604) is recommended.[4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of LYN-1604 in dimethyl sulfoxide (DMSO).[8]
-
Treat cells with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, and 2.0 µM) for 24 hours.[4] Include a vehicle control group treated with an equivalent volume of DMSO.
-
For autophagic flux analysis, treat a set of cells with LYN-1604 (e.g., 2.0 µM) in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 2-4 hours of the incubation period.[4]
-
2. Protein Extraction and Quantification
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Protocol:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
3. Western Blotting for LC3
-
Gel Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel. Due to the small size of LC3 proteins, a higher percentage gel provides better resolution of LC3-I and LC3-II bands.[9]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities for LC3-I (approximately 16-18 kDa) and LC3-II (approximately 14-16 kDa) using densitometry software.[10]
-
Normalize the LC3-II/LC3-I ratio to the vehicle control to determine the fold change in LC3 conversion. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing LC3 conversion.
Caption: LYN-1604 induced autophagy signaling pathway.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Autophagy and beyond: Unraveling the complexity of UNC-51-like kinase 1 (ULK1) from biological functions to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Microscopy of Autophagy with LYN-1604
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 is a potent small-molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4][5] The activation of ULK1-mediated autophagy presents a promising therapeutic strategy, particularly in the context of triple-negative breast cancer (TNBC), where ULK1 is often downregulated.[2][5] LYN-1604 induces autophagy-associated cell death and apoptosis in cancer cells by directly activating the ULK1 complex.[2][3][6] This document provides detailed protocols for utilizing LYN-1604 to induce and visualize autophagy in mammalian cells using fluorescence microscopy, a fundamental technique for monitoring this cellular process.[7][8][9]
Mechanism of Action of LYN-1604
LYN-1604 functions by binding to and activating ULK1, which is part of a larger complex including mATG13, FIP200, and ATG101 that is essential for the initiation of autophagy.[2][4][5][6] The activation of this complex leads to the formation of autophagosomes, double-membraned vesicles that engulf cellular components destined for degradation.[10] LYN-1604 has been shown to induce the upregulation of Beclin-1, the degradation of p62/SQSTM1, and the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data for LYN-1604 based on published studies.
| Parameter | Value | Cell Line | Assay | Reference |
| ULK1 Activation (EC50) | 18.94 nM | - | In vitro kinase assay | [1][2][4][11][12][13][14] |
| Binding Affinity (KD) | 291.4 nM | - | Biochemical assay | [1][11][12] |
| Anti-proliferative Activity (IC50) | 1.66 µM | MDA-MB-231 | MTT assay | [1][2] |
| LYN-1604 Concentration | Observed Effect on Autophagy Markers in MDA-MB-231 cells | Reference |
| 0.5 µM | Induction of cell death, increased autophagy ratio. | [1][2][12] |
| 1.0 µM | Induction of cell death, dose-dependent increase in autophagy. | [1][2][12] |
| 2.0 µM | Significant induction of cell death and autophagy. Upregulation of Beclin-1, degradation of p62, and conversion of LC3-I to LC3-II. | [1][2][12] |
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy and beyond: Unraveling the complexity of UNC-51-like kinase 1 (ULK1) from biological functions to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by LYN-1604
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 is a potent small-molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2] In triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 cell line, LYN-1604 has been shown to induce cell death through a mechanism involving both autophagy and apoptosis.[1][2] This application note provides a detailed protocol for the analysis of LYN-1604-induced apoptosis in MDA-MB-231 cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action
LYN-1604 activates ULK1, which in turn modulates the expression and activity of downstream effector molecules, including Activating Transcription Factor 3 (ATF3), Rad21, and caspase-3.[1][2] The activation of this signaling cascade ultimately leads to programmed cell death. The IC50 of LYN-1604 against MDA-MB-231 cells is approximately 1.66 μM.[3][4]
Data Presentation
The following table summarizes the quantitative data on apoptosis induction in MDA-MB-231 cells treated with LYN-1604, as determined by Annexin V/PI flow cytometry.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | - | 48 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| LYN-1604 | 2.0 | 24 | 10.5 ± 1.2 | 5.2 ± 0.8 | 15.7 ± 1.9 |
| LYN-1604 | 2.0 | 48 | 25.8 ± 2.5 | 12.3 ± 1.5 | 38.1 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
Caption: LYN-1604 activates ULK1, leading to the modulation of ATF3, RAD21, and cleavage of Caspase-3, ultimately inducing apoptosis.
Experimental Protocols
1. MDA-MB-231 Cell Culture
The MDA-MB-231 human breast adenocarcinoma cell line is a suitable model for studying the effects of LYN-1604.[5]
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 15% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[5] Alternatively, DMEM with high glucose, 10% FBS, 0.1 mM MEM Non-Essential Amino Acids, 2 mM L-glutamine, and 1% Penicillin-Streptomycin can be used.[6]
-
Culture Conditions: 37°C in a humidified atmosphere without CO2 equilibration for L-15 medium.[5] For DMEM, use a 5% CO2 incubator.[6]
-
Subculturing: Passage cells when they reach 70-80% confluency.[5] Use 0.05% Trypsin-EDTA for dissociation.
2. LYN-1604 Stock Solution Preparation and Treatment
-
Reconstitution: Prepare a stock solution of LYN-1604 in Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock can be made by dissolving the appropriate amount of LYN-1604 in DMSO.[7]
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[3]
-
Cell Treatment:
-
Seed MDA-MB-231 cells in appropriate culture vessels (e.g., 6-well plates) at a density of 1-3 x 10^4 cells/cm².[5]
-
Allow cells to adhere and grow for 24 hours.
-
Dilute the LYN-1604 stock solution in fresh culture medium to the desired final concentrations (e.g., 0.5, 1.0, and 2.0 µM).[8]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest LYN-1604 concentration.
-
Incubate the cells for the desired time periods (e.g., 24 or 48 hours).
-
3. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is based on standard methods for apoptosis detection.
-
Reagents:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
-
Staining Procedure:
-
Harvest both adherent and floating cells from each treatment group. For adherent cells, use a gentle dissociation reagent like Accutase or brief trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
4. Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes (e.g., blue laser for FITC and PI).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
-
Gating Strategy:
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
From the gated population, create a quadrant plot of Annexin V-FITC fluorescence vs. PI fluorescence.
-
Lower-left quadrant (Annexin V- / PI-): Live, healthy cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies)
-
Experimental Workflow
Caption: Workflow for analyzing LYN-1604-induced apoptosis using flow cytometry.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LYN-1604 Dihydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 dihydrochloride is a potent and selective activator of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3][4][5][6][7] ULK1 is a key component of the ULK complex, which is essential for the formation of autophagosomes.[6][7][8] By activating ULK1, LYN-1604 induces ATG5-dependent autophagy and can also lead to apoptosis through the cleavage of caspase-3.[1][3] This compound has shown potential in preclinical studies for the treatment of triple-negative breast cancer (TNBC) by inhibiting tumor growth.[1][2][8] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize novel modulators of the ULK1 pathway.
Chemical Information
| Property | Value |
| IUPAC Name | 2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(2-naphthalenylmethoxy)ethyl]-1-piperazinyl]ethanone dihydrochloride |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₂·2HCl |
| Molecular Weight | 657.54 g/mol [5][9] |
| CAS Number | 2310109-38-5[5][10] |
| Purity | ≥98% (HPLC)[5] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) and Ethanol (up to 10 mM).[2][5][9] |
| Storage | Store at -20°C.[5][9] |
Biological Activity
This compound is a potent ULK1 agonist.[2][3][4][5][6] It directly binds to and activates ULK1, leading to the induction of autophagy and apoptosis in cancer cells.
| Parameter | Value | Cell Line/System |
| ULK1 EC₅₀ | 18.94 nM[1][4][5][11] | Biochemical Assay |
| Cell Viability IC₅₀ | 1.66 µM[1][2][5] | MDA-MB-231 cells |
| ULK1 Binding Affinity (K D ) | 291.4 nM[1][2][3] | Wild-type ULK1 |
Signaling Pathway
LYN-1604 activates the ULK1 kinase, a crucial initiator of the autophagy pathway. Upon activation, ULK1 phosphorylates downstream components of the autophagy machinery, leading to the formation of the autophagosome. This process involves the conversion of LC3-I to LC3-II and the degradation of p62. LYN-1604-induced cell death also involves the activation of caspase-3, indicating a crosstalk between autophagy and apoptosis.
Caption: LYN-1604 signaling pathway.
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for high-throughput screening of compounds that modulate ULK1 activity, autophagy, and cell viability, using this compound as a reference compound.
Biochemical ULK1 Kinase Activity Assay (Luminescence-based)
This assay measures the activity of purified ULK1 kinase by quantifying the amount of ATP remaining in the reaction.
Workflow:
Caption: Biochemical HTS workflow.
Materials:
-
This compound
-
Purified recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, opaque plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase assay buffer containing ULK1 enzyme and MBP substrate to each well.
-
Add 50 nL of test compounds or this compound (as a positive control) at various concentrations to the appropriate wells. Add DMSO alone as a negative control.
-
To initiate the reaction, add 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. A lower luminescence signal indicates higher kinase activity.
Cell-Based Autophagy Assay (High-Content Imaging of LC3 Puncta)
This assay quantifies the induction of autophagy by measuring the formation of GFP-LC3 puncta in cells.
Workflow:
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. A cell-based quantitative high-throughput image screening identified novel autophagy modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding. | Broad Institute [broadinstitute.org]
- 8. High throughput screening for autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LYN-1604 dihydrochloride solubility issues and solutions
Welcome to the technical support center for LYN-1604 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this potent ULK1 agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, DMSO is recommended.[1] this compound is soluble in DMSO at concentrations up to 50 mg/mL (76.04 mM).[1] It is also soluble in ethanol to 10 mM and is reported to be soluble in water.[2][3]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: There are a few potential reasons for solubility issues in DMSO:
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound. It is critical to use fresh, anhydrous DMSO for preparing your stock solution.[1]
-
Low-quality DMSO: Ensure you are using a high-purity, research-grade DMSO.
-
Sonication: To aid dissolution, sonication is recommended.[4] Gentle warming may also help, but be cautious about potential degradation of the compound.
Q3: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A3: Cloudiness or precipitation upon storage, especially at lower temperatures, can occur. To resolve this, you can try gently warming the solution and vortexing or sonicating until the compound redissolves. To prevent this, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][5] For long-term storage, keep the stock solutions at -80°C.[1][5]
Q4: Can I dissolve this compound directly in aqueous buffers for my in vitro experiments?
A4: While this compound is reported to be soluble in water, for cell-based assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your cell culture medium.[1][3] Direct dissolution in aqueous buffers may be challenging and could lead to precipitation, especially at higher concentrations. The final concentration of the organic solvent in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q5: I am observing precipitation when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Use a lower final concentration: Ensure your final experimental concentration does not exceed the aqueous solubility limit of the compound.
-
Incorporate surfactants or co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 are used to maintain solubility.[1][4] While not always suitable for in vitro studies, a small amount of a biocompatible surfactant may help.
-
Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.
Q6: Are there any special considerations for using a dihydrochloride salt like LYN-1604?
A6: Yes, the dihydrochloride salt form is used to improve aqueous solubility. However, the "common ion effect" can sometimes reduce the solubility of hydrochloride salts in solutions that already contain chloride ions, such as certain physiological buffers.[6][7] This is generally more of a concern at very high concentrations.
Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that these values are for guidance, and batch-to-batch variability may exist.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 100 | - | [1] |
| DMSO | 50 | 76.04 | [1] |
| Ethanol | 100 | - | [1] |
| Ethanol | 6.58 | 10 |
Note: The molecular weight of this compound is 657.54 g/mol .[2]
Experimental Protocols & Methodologies
Preparation of Stock and Working Solutions for In Vitro Assays
This protocol is adapted from common laboratory practices for small molecule compounds.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of the compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes and store at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1][5]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Serially dilute the stock solution with cell culture medium or an appropriate buffer to the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration is consistent across all treatments and is at a level that does not affect cell viability.
-
In Vivo Formulation Protocol
For animal studies, specific formulations are required to ensure bioavailability and prevent precipitation.
Formulation 1: Corn Oil-Based[1]
-
Prepare a stock solution of LYN-1604 in DMSO (e.g., 15.6 mg/mL).
-
For a 1 mL final volume, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
This formulation should be used immediately after preparation.
Formulation 2: PEG300/Tween 80-Based[1][4]
-
Prepare a concentrated stock of LYN-1604 in DMSO (e.g., 94 mg/mL).
-
To prepare 1 mL of the final formulation:
-
Add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture. Mix until clear.
-
Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.
-
-
This mixed solution should be used immediately.
Visualizations
LYN-1604 Signaling Pathway
Caption: LYN-1604 activates ULK1, inducing both autophagy and apoptosis pathways, leading to cell death.[8][9][10]
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LYN-1604 dihydrochloride concentration for cell culture
Welcome to the technical support center for LYN-1604 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and novel small molecule activator of UNC-51-like kinase 1 (ULK1), with an EC50 of 18.94 nM.[1][2][3] ULK1 is a key initiator of autophagy. By activating ULK1, LYN-1604 induces the ULK complex (ULK1-mATG13-FIP200-ATG101), which in turn triggers downstream autophagy pathways.[4][5] This process is characterized by the upregulation of Beclin-1, the conversion of LC3-I to LC3-II, and the degradation of p62.[1][2] In addition to inducing autophagy, LYN-1604 can also promote apoptosis, as evidenced by increased cleavage of caspase-3.[1][4]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: Based on published studies, a common concentration range for this compound in cell culture experiments, particularly with MDA-MB-231 triple-negative breast cancer cells, is 0.5 µM to 2.0 µM.[1][2] The IC50 for LYN-1604 against MDA-MB-231 cells has been reported to be 1.66 µM.[2][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For a stock solution, you can dissolve it in fresh, anhydrous DMSO to a concentration of 50 mg/mL (76.04 mM).[6] It is important to note that moisture-absorbing DMSO can reduce solubility.[6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and the stock solution in aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[6]
Q4: I am observing unexpected cytotoxicity in my cell line. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors. Firstly, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) as higher concentrations can be toxic to cells. Secondly, the sensitivity to LYN-1604 can vary between cell lines. It is advisable to perform a broad-range dose-response curve (e.g., 0.1 µM to 10 µM) to determine the cytotoxic threshold for your specific cell line. Finally, ensure that the compound has not degraded due to improper storage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The compound has low aqueous solubility. | Prepare a high-concentration stock in DMSO and dilute it in pre-warmed culture medium with vigorous mixing. If precipitation persists, consider using a formulation with PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use in some cases.[1][6] Ensure the final DMSO concentration remains non-toxic to your cells. |
| No or Weak Induction of Autophagy (e.g., no change in LC3-II levels) | 1. Suboptimal concentration of LYN-1604.2. Insufficient incubation time.3. Low basal autophagy in the cell line.4. Issues with Western blot detection. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 5 µM) to find the optimal concentration.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). A 24-hour incubation has been shown to be effective.[2]3. As a positive control, starve cells (e.g., using EBSS) or treat with a known autophagy inducer like rapamycin.4. For Western blotting, use a PVDF membrane (0.2 µm) and ensure complete protein transfer. Use a validated anti-LC3 antibody and consider using an autophagy flux assay (co-treatment with lysosomal inhibitors like bafilomycin A1 or chloroquine) to confirm that the lack of LC3-II accumulation is not due to rapid degradation. |
| Inconsistent Results Between Experiments | 1. Variability in cell health or passage number.2. Inconsistent compound preparation.3. Fluctuation in incubation conditions. | 1. Use cells at a consistent and low passage number and ensure they are in the exponential growth phase.2. Prepare fresh dilutions of LYN-1604 from a single, validated stock for each experiment.3. Maintain consistent cell seeding density, incubation times, and CO2 levels. |
| High Background in Western Blots for Autophagy Markers | 1. Antibody concentration is too high.2. Insufficient blocking or washing. | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution.2. Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Increase the number and duration of washes. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 (ULK1 activation) | 18.94 nM | - | [1][2][3] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 | [2][6] |
| Binding Affinity (KD) to ULK1 | 291.4 nM | - | [2] |
| Effective Concentration Range | 0.5 - 2.0 µM | MDA-MB-231 | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a serial dilution of LYN-1604 in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest LYN-1604 concentration.
-
Cell Treatment: Replace the medium in the 96-well plate with the prepared LYN-1604 dilutions and controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT or resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Autophagy Markers
-
Cell Treatment: Plate cells in a 6-well plate and treat with the optimal concentration of LYN-1604 (determined from Protocol 1) for the desired time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine the changes in protein expression.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for optimizing LYN-1604 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
LYN-1604 dihydrochloride stability and storage conditions
This technical support center provides essential information on the stability and storage of LYN-1604 dihydrochloride, a potent UNC-51-like kinase 1 (ULK1) activator. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to 2 years.[3][4]
Q2: How should I store this compound after dissolving it in a solvent?
A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, store stock solutions at -80°C; they can be stable for up to one year at this temperature.[1][2] If storing at -20°C, the solution should be used within one month.[2][5][6] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[6]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solution is not prepared or stored correctly. If you observe precipitation, gentle warming and sonication can be used to help redissolve the compound.[1][6] Ensure that you are using a suitable solvent and that the concentration does not exceed the solubility limit. For in vivo formulations, it is recommended to prepare the solution fresh on the day of use.[6]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in several common laboratory solvents. It is soluble in DMSO, with a solubility of at least 25 mg/mL.[1] It is also soluble in ethanol to at least 10 mM. For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 2 mg/mL.[1]
Q5: Are there any specific handling precautions I should take?
A5: Yes, standard laboratory safety practices should be followed. Avoid inhalation of the powder and contact with skin and eyes.[5] Use the compound in a well-ventilated area.[5] For solutions, especially those in DMSO, be aware that DMSO can facilitate the absorption of substances through the skin.
Stability and Storage Data
Solid Form Stability
| Storage Temperature | Duration |
| -20°C | 3 years[1][2][3] |
| 4°C | 2 years[3][4] |
In-Solvent Stability
| Storage Temperature | Duration |
| -80°C | Up to 1 year[1][2] |
| -20°C | 1 month[2][5][6] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue: Compound Precipitation in Stock Solution
-
Possible Cause 1: Incorrect Solvent: The solvent used may not be appropriate for the desired concentration.
-
Possible Cause 2: Exceeded Solubility Limit: The concentration of the solution may be too high.
-
Possible Cause 3: Improper Storage: Frequent freeze-thaw cycles or storage at an inappropriate temperature can lead to precipitation.
Issue: Inconsistent Experimental Results or Loss of Activity
-
Possible Cause 1: Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Possible Cause 2: Inaccurate Concentration: The concentration of the stock solution may be incorrect due to incomplete dissolution or precipitation.
-
Solution: Before use, ensure the compound is fully dissolved. If precipitation is observed, follow the steps in the "Compound Precipitation" section.
-
Caption: Troubleshooting workflow for common this compound issues.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 657.54 g/mol )[1][7], anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 6.58 mg of this compound.
-
Procedure: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway
LYN-1604 is an activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. Activation of ULK1 by LYN-1604 triggers a signaling cascade that leads to autophagy and apoptosis, which has been shown to inhibit tumor growth in triple-negative breast cancer models.[6]
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Preventing LYN-1604 dihydrochloride precipitation in media
Welcome to the technical support center for LYN-1604 dihydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent precipitation of this compound in your cell culture media, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in the recommended solvent, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue when diluting a concentrated stock solution of a small molecule, often prepared in an organic solvent like DMSO, into an aqueous environment like cell culture media.[1][2] The drastic change in solvent polarity reduces the compound's solubility, causing it to "crash out" of solution. This compound, although water-soluble, can still precipitate under certain conditions, especially at higher concentrations, due to interactions with media components or localized high concentrations during dilution.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Based on available data, this compound is soluble in water, DMSO, and ethanol.[3] For cell culture experiments, preparing a high-concentration stock solution in sterile, anhydrous DMSO is a common and effective practice.[4] This allows for the addition of a very small volume of the stock solution to your culture medium, minimizing the final DMSO concentration.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any potential effects of the solvent on your cells.[1][2]
Q4: Can the type of cell culture medium or the presence of serum affect the solubility of this compound?
A4: Yes, both can have an impact. Different media formulations have varying pH levels and concentrations of salts and other components that can influence the solubility of a compound.[2][5] The presence of serum, such as Fetal Bovine Serum (FBS), can often help to increase the apparent solubility of hydrophobic compounds due to the binding of the compound to proteins like albumin.[1][2]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation.[4][6]
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation of this compound in your media, follow these troubleshooting steps.
Problem: Immediate Precipitation Upon Addition to Media
Possible Causes:
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The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Rapid change in solvent polarity upon direct dilution.
-
Localized high concentration of the compound during addition.
Solutions:
-
Lower the Final Concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing media or PBS. Then, add this intermediate dilution to the final volume of your culture medium.[1]
-
Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.[1]
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.[1]
Problem: Precipitate Forms Over Time in the Incubator
Possible Causes:
-
The compound has limited stability in the aqueous culture medium at 37°C.
-
Temperature fluctuations when moving plates in and out of the incubator.
-
Changes in media pH over time due to cellular metabolism.
-
Evaporation of media, leading to an increased concentration of the compound.
Solutions:
-
Prepare Fresh Solutions: Prepare the working solution of this compound in media immediately before each experiment.
-
Maintain Stable Temperature: Use a heated stage on your microscope if performing live-cell imaging to minimize temperature fluctuations.[1]
-
Use Buffered Media: Ensure your medium is well-buffered (e.g., with HEPES) to maintain a stable pH.[1]
-
Check Incubator Humidity: Maintain proper humidity levels in your incubator to minimize evaporation from the culture plates.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Molar Concentration | Source(s) |
| Water | Soluble | Not specified | [3] |
| DMSO | 25 mg/mL | 38.02 mM | [7] |
| DMSO | 50 mg/mL | 76.04 mM | [8] |
| Ethanol | 6.58 mg/mL | 10 mM |
Note: Solubility can vary between batches and with the purity of the solvent. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 657.54 g/mol )
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Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 6.58 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.[9]
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparing a Working Solution in Cell Culture Medium (Example: 1 µM Final Concentration)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with serum, if applicable)
-
Sterile tubes
-
-
Procedure (Stepwise Dilution):
-
Intermediate Dilution (100 µM): In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. Gently vortex to mix.
-
Final Dilution (1 µM): In a separate tube containing the final volume of your experimental medium, add the 100 µM intermediate dilution at a 1:100 ratio. For example, add 10 µL of the 100 µM solution to 990 µL of medium to get a final volume of 1 mL with a 1 µM concentration of this compound.
-
Gently mix the final working solution before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended experimental workflow for this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting LYN-1604 dihydrochloride in vivo experiments
Welcome to the technical support center for LYN-1604 dihydrochloride in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions during the use of this potent ULK1 activator.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you might encounter during your in vivo experiments with this compound.
1. Compound Solubility and Vehicle Preparation
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Question: I am having trouble dissolving this compound for my in vivo study. What is the recommended vehicle and preparation method?
Answer: this compound has specific solubility characteristics. For in vivo administration, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1][2] It is crucial to prepare the vehicle by adding each solvent sequentially and ensuring the solution is clear before adding the next component.[1] Sonication can be used to aid dissolution if precipitation occurs.[2] For optimal results, the mixed solution should be prepared fresh and used immediately.[1]
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Troubleshooting Tip: If you observe precipitation after adding all components, try gentle warming and further sonication. Ensure your DMSO is fresh and not moisture-absorbent, as this can reduce solubility.[1]
-
-
Question: Can I prepare a stock solution of this compound and store it for later use?
Answer: While stock solutions in DMSO can be prepared, for in vivo working solutions, it is highly recommended to prepare them fresh on the day of use to ensure stability and prevent precipitation.[3]
2. Dosing and Administration
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Question: What is a typical dose range for this compound in mouse xenograft models?
Answer: In studies involving MDA-MB-231 xenograft models in BALB/c nude mice, this compound has been administered at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg.[3][4] The administration was performed via intragastric gavage once daily for 14 days.[3][4]
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Question: I am observing some toxicity in my animal models. What are the known side effects of this compound?
Answer: At the efficacious doses mentioned above, the body weights of the mice were reported to be stable.[3][4][5] However, at the end of a 14-day treatment period, a slight increase in the liver and spleen weight indexes was observed in some groups, while the kidney weight index was not affected.[4][5] It is advisable to monitor the general health of the animals and organ weights at the end of the study.
3. Efficacy and Pharmacodynamics
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Question: I am not observing the expected anti-tumor effect. What could be the reasons?
Answer: Several factors could contribute to a lack of efficacy:
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Compound Instability: Ensure the dosing solution is prepared fresh daily.
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Administration Issues: Confirm the accuracy of your dosing and the intragastric administration technique.
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Tumor Model Variability: The responsiveness of different tumor models to LYN-1604 may vary. The reported efficacy is in MDA-MB-231 triple-negative breast cancer xenografts.[1][5]
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Timing of Assessment: The significant inhibition of tumor growth was observed after a 14-day treatment period.[3][4]
-
-
Question: How can I confirm that LYN-1604 is activating its target, ULK1, in my in vivo model?
Answer: You can perform immunohistochemistry (IHC) or western blot analysis on tumor tissue samples to detect the phosphorylation of ULK1 at Ser317, which is an activation marker.[5][6] You can also assess downstream markers of autophagy, such as the upregulation of Beclin-1, the conversion of LC3-I to LC3-II, and the degradation of p62.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of LYN-1604
| Parameter | Value | Cell Line | Reference |
| ULK1 Activation (EC50) | 18.94 nM | - | [3][7] |
| Anti-proliferative (IC50) | 1.66 µM | MDA-MB-231 | [1][3][7] |
| Binding Affinity (Kd) | 291.4 nM | Wild-type ULK1 | [1][3][7] |
Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| 25, 50, 100 mg/kg | Intragastric | Once daily for 14 days | Significantly inhibited tumor growth | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
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Prepare a stock solution of this compound in DMSO. For example, a 94 mg/mL stock.[1]
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For a 1 mL working solution, take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300.[1]
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Mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.[1]
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Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]
-
This solution should be prepared fresh before each administration.[1]
Protocol 2: In Vivo Xenograft Study
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Female BALB/c nude mice (6-8 weeks old) are used.[4]
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MDA-MB-231 cells are injected subcutaneously to establish tumors.[5]
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When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
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This compound is administered daily via intragastric gavage at the desired doses (e.g., 25, 50, 100 mg/kg).[3][4]
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Tumor volume and body weight are measured regularly throughout the study.
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After the treatment period (e.g., 14 days), mice are euthanized, and tumors and organs are collected for further analysis (e.g., weight, IHC, western blot).[3][4][5]
Visualizations
Signaling Pathway
Caption: LYN-1604 activates the ULK1 complex, initiating autophagy and apoptosis, leading to cell death.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 2310109-38-5 | Apoptosis | MOLNOVA [molnova.com]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
LYN-1604 Dihydrochloride Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for LYN-1604 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule agonist of UNC-51-like kinase 1 (ULK1).[1][2][3] ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[4][5][6] LYN-1604 activates ULK1, leading to the induction of autophagy and apoptosis, and has been investigated for its therapeutic potential in triple-negative breast cancer (TNBC).[4][5][7]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug development to ensure the safety and efficacy of a therapeutic candidate.[8] Off-target interactions can lead to unexpected side effects or toxicity.[9] For a kinase agonist like LYN-1604, understanding its selectivity across the human kinome is essential to interpret experimental results accurately and anticipate potential clinical outcomes.
Q3: What are the first steps to assess the potential off-target profile of LYN-1604?
A3: A tiered approach is recommended. Start with computational or in silico predictions to identify potential off-targets based on structural similarity to other kinases. Following that, a broad in vitro kinase screen, such as a KINOMEscan, is a standard method to profile the activity of LYN-1604 against a large panel of kinases.[10][11]
Q4: My in vitro experiments show desired effects of LYN-1604, but I'm concerned about off-target contributions. How can I confirm the effects are ULK1-dependent?
A4: To confirm that the observed cellular effects of LYN-1604 are mediated by its intended target, ULK1, a target validation experiment is crucial. The gold-standard approach is to use a genetic knockdown or knockout of the ULK1 gene (e.g., using siRNA or CRISPR-Cas9). If the cellular phenotype induced by LYN-1604 is diminished or absent in ULK1-deficient cells compared to wild-type cells, it strongly suggests the effects are on-target.
Q5: What should I do if a significant off-target kinase is identified for LYN-1604?
A5: If a significant off-target is identified, the next steps involve validating this interaction in a cellular context. You can use cell lines with genetic alterations (knockout or mutation) of the potential off-target to see if this affects the activity of LYN-1604. Additionally, you can perform dose-response studies with selective inhibitors of the off-target kinase to see if they phenocopy or block the effects of LYN-1604.
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target activity of LYN-1604.
Table 1: In Vitro Activity of LYN-1604
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 activation) | 18.94 nM | Biochemical Assay | [1][2][3] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 cells | [3][7] |
| Binding Affinity (KD) | 291.4 nM | Wild-type ULK1 | [3][7] |
Table 2: Cellular Activity of LYN-1604 in MDA-MB-231 cells
| Effect | Concentration Range | Observation | Reference |
| Induction of Autophagy | 0.5 - 2.0 µM | Increased LC3-II/LC3-I ratio, p62 degradation | [1] |
| Induction of Apoptosis | 0.5 - 2.0 µM | Increased cleavage of caspase-3 | [1] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Adapted from KINOMEscan)
Objective: To determine the kinase selectivity profile of this compound by quantifying its binding to a large panel of human kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single concentration screen, a final assay concentration of 1 µM is common.
-
Assay Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound (LYN-1604) and an immobilized, active-site directed ligand.
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Binding Reaction: The kinase is allowed to equilibrate with both the test compound and the immobilized ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
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Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using quantitative PCR (qPCR).
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Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a %Ctrl of less than 10% or 35%, depending on the desired stringency.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of LYN-1604 with its on-target (ULK1) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) must be included.
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Heating: After treatment, heat the cell lysates or intact cells at a range of temperatures.
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Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
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Protein Detection: Analyze the amount of the target protein (ULK1 and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
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Data Analysis: Binding of LYN-1604 to a protein is expected to increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This generates a "melting curve" for the protein, and a shift in this curve upon drug treatment indicates target engagement.
Visualizations
Caption: On-target vs. potential off-target signaling of LYN-1604.
Caption: A typical workflow for investigating off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. biorxiv.org [biorxiv.org]
LYN-1604 Dihydrochloride Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays using LYN-1604 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4] It binds to ULK1 with a high affinity, leading to the induction of the ULK complex (ULK1-mATG13-FIP200-ATG101) and subsequent autophagy.[5][6][7] In addition to inducing autophagy, LYN-1604 can also trigger apoptosis, as evidenced by increased cleavage of caspase-3.[1][3][8] This dual mechanism of inducing both autophagy and apoptosis contributes to its ability to cause cell death, particularly in cancer cell lines like the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[1][5][7]
Q2: I am observing higher than expected cell viability, or even an increase in signal, at higher concentrations of LYN-1604 in my MTT/XTT assay. What could be the cause?
This is a common issue when working with compounds that induce autophagy. Tetrazolium-based assays like MTT, XTT, and WST-1 measure cell viability by assessing metabolic activity, specifically the activity of mitochondrial dehydrogenases. LYN-1604, as a potent ULK1 activator, stimulates autophagy, a process that can initially increase metabolic activity to cope with cellular stress before leading to cell death.[9][10] This can lead to an overestimation of cell viability. Additionally, some small molecules can directly interact with the tetrazolium dye, causing its reduction and leading to a false positive signal.[10]
Q3: My dose-response curve for LYN-1604 is not consistent between experiments. What are the potential reasons for this variability?
Inconsistent results in cell viability assays can stem from several factors:
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Compound Solubility and Stability: this compound has specific solubility characteristics.[4][11] Ensuring the compound is fully dissolved in the stock solution (e.g., DMSO) and then appropriately diluted in culture medium is critical. Precipitation of the compound in the well can lead to inconsistent concentrations and physical stress on the cells.
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Cell Health and Density: The passage number, confluency, and overall health of your cells can significantly impact their response to treatment. Using cells at a consistent passage number and seeding density is crucial for reproducibility.
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pH of Culture Medium: As LYN-1604 is a dihydrochloride salt, adding high concentrations to a weakly buffered medium could slightly lower the pH, potentially affecting cell health and assay performance.[12]
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Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[13][14]
Q4: Should I use an alternative to tetrazolium-based assays when assessing the effects of LYN-1604?
Yes, it is highly recommended to use an orthogonal method to confirm your findings and overcome the limitations of metabolic assays. Since LYN-1604 is known to induce both apoptosis and autophagy, assays that directly measure these processes or cell membrane integrity are excellent alternatives.[15] Good options include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, which is a more direct indicator of cell viability and is less likely to be affected by initial metabolic bursts from autophagy.
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Caspase activity assays (e.g., Caspase-Glo® 3/7): These directly measure a key event in apoptosis, which is a known mechanism of LYN-1604-induced cell death.[1]
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Dye exclusion assays (e.g., Trypan Blue or live/dead fluorescent stains): These methods directly count viable cells based on membrane integrity and are independent of metabolic activity.
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Real-time impedance-based assays: These monitor cell proliferation, viability, and morphology in real-time without the need for labels.
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action & Rationale | Expected Outcome |
| Increased absorbance at high LYN-1604 concentrations in MTT/XTT assay | 1. Autophagy-induced metabolic burst: ULK1 activation can temporarily increase metabolic activity. 2. Direct reduction of tetrazolium salt: The compound may be chemically reducing the assay reagent. | 1. Use an orthogonal assay: Confirm viability with a non-metabolic assay like an ATP-based assay, caspase assay, or dye exclusion. 2. Perform a cell-free control: Incubate LYN-1604 with the MTT/XTT reagent in cell-free medium to check for direct chemical reduction. | 1. A more accurate dose-dependent decrease in cell viability. 2. No color change in the cell-free control, ruling out direct chemical interference. |
| High variability between replicate wells | 1. Compound precipitation: LYN-1604 may not be fully soluble at the tested concentrations in your culture medium. 2. Inconsistent cell seeding: Uneven distribution of cells across the plate. | 1. Check solubility: Prepare the highest concentration of LYN-1604 in your medium and inspect for precipitates under a microscope. If needed, adjust the solvent concentration or use a stabilizing agent. 2. Improve cell seeding technique: Ensure a single-cell suspension before plating and use a consistent pipetting technique. | 1. Clear wells with no visible precipitate. 2. Lower standard deviation between replicate wells. |
| Unexpectedly high cytotoxicity at low concentrations | 1. Solvent toxicity: The final concentration of DMSO or other solvent may be too high. 2. pH shift: The dihydrochloride salt may be altering the pH of the culture medium. | 1. Run a solvent control curve: Determine the maximum non-toxic concentration of your solvent. Ensure the final concentration in all wells is below this level. 2. Check medium pH: Measure the pH of the medium after adding the highest concentration of LYN-1604. If there is a significant drop, consider using a more strongly buffered medium or adjusting the pH. | 1. No significant cell death in the solvent-only controls. 2. Consistent pH across all treatment conditions. |
| No significant cell death observed | 1. Incorrect concentration range: The tested concentrations may be too low. 2. Cell line resistance: The chosen cell line may be resistant to LYN-1604. 3. Insufficient incubation time: The treatment duration may be too short to induce cell death. | 1. Expand the concentration range: Test a wider range of concentrations, including those reported to be effective in the literature (e.g., IC50 of 1.66 µM in MDA-MB-231 cells).[1][4] 2. Use a sensitive cell line: Confirm your experimental setup with a cell line known to be sensitive to LYN-1604, such as MDA-MB-231. 3. Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). | 1. A clear dose-dependent decrease in cell viability. 2. Confirmation that the experimental protocol is effective. 3. Determination of the optimal treatment duration. |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of LYN-1604 to the appropriate wells. Include vehicle-only (DMSO) and untreated controls.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Orthogonal Caspase-3/7 Activity Assay (Apoptosis Detection)
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Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
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Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
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Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
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Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
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Data Analysis: An increase in luminescence indicates caspase-3/7 activation and apoptosis. Plot the relative luminescence units (RLU) against the compound concentration.
Visualizations
Signaling Pathway of LYN-1604
Caption: LYN-1604 signaling pathway leading to cell death.
Troubleshooting Workflow for Cell Viability Assays
Caption: Workflow for troubleshooting viability assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. LYN 1604 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ULK1 inhibition promotes oxidative stress–induced differentiation and sensitizes leukemic stem cells to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 11. LYN-1604 hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy and apoptosis induction by sesamin in MOLT-4 and NB4 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
LYN-1604 Dihydrochloride Technical Support Center: Enhancing Bioavailability
Welcome to the technical support center for LYN-1604 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the bioavailability of this potent UNC-51-like kinase 1 (ULK1) activator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4] It has an EC50 of 18.94 nM for ULK1 activation.[1][2][3][4] LYN-1604 binds to wild-type ULK1 with a high affinity (KD = 291.4 nM).[1][5][6][7] By activating ULK1, LYN-1604 induces ATG5-dependent autophagy and can also lead to apoptosis through the cleavage of caspase-3.[1][4][7] This dual mechanism of inducing both autophagy and apoptosis makes it a subject of research for conditions like triple-negative breast cancer (TNBC).[1][8][9][10]
Q2: What are the known solubility properties of this compound?
This compound is soluble in DMSO at a concentration of 25 mg/mL (38.02 mM), and it is recommended to use sonication to aid dissolution.[11] It is also soluble in ethanol up to 10 mM. For in vivo studies, a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 2 mg/mL (3.04 mM), again with the recommendation of sonication.[11] The need for such a vehicle suggests that this compound has low aqueous solubility, a common challenge for the bioavailability of orally administered drugs.[12][13][14]
Q3: What are the potential bioavailability challenges with this compound?
While specific bioavailability data for this compound is not publicly available, its dihydrochloride salt form and the use of a co-solvent formulation for in vivo studies suggest that low aqueous solubility is a primary challenge.[11] Poorly soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and reduced bioavailability.[12][13] Additionally, as a dihydrochloride salt, the common ion effect in the chloride-rich environment of the stomach could potentially suppress its solubility in vivo.[15]
Troubleshooting Guide: Improving Bioavailability
This guide provides strategies to address potential issues with the bioavailability of this compound during your experiments.
Issue 1: Poor dissolution and suspected low absorption in oral administration studies.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Strategies:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[13][16] Techniques like micronization or nanosizing can significantly improve the dissolution rate.[17]
-
Formulation with Solubilizing Excipients:
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Co-solvents: Utilizing a mixture of solvents can enhance solubility. A previously reported successful formulation for intraperitoneal injection in mice used a mixture of DMSO, PEG300, Tween 80, and saline.[11] For oral administration, the tolerability and absorption characteristics of this vehicle would need to be evaluated.
-
Surfactants: These can improve wetting and dissolution. However, concentrations should be carefully optimized, as high concentrations leading to micelle formation can sometimes hinder absorption.[15]
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Cyclodextrins: These can form inclusion complexes with the drug, creating a hydrophilic outer surface to improve aqueous solubility.[13]
-
-
Amorphous Solid Dispersions: Dispersing LYN-1604 in a polymer matrix can create a solid dispersion, which can improve both solubility and dissolution.[13][18]
-
Issue 2: Inconsistent results in in vivo experiments.
-
Possible Cause: Variability in drug absorption due to formulation instability or interactions within the gastrointestinal tract.
-
Troubleshooting Strategies:
-
pH Modification: The solubility of ionizable compounds can be influenced by pH.[15] Investigating the pH-solubility profile of this compound can help in selecting appropriate buffering agents for the formulation to maintain an optimal pH for dissolution in the gut.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and promote absorption.[14][16]
-
Salt Form Optimization: While it is a dihydrochloride salt, exploring other salt forms could yield a version with more favorable solubility and dissolution characteristics, potentially avoiding the common ion effect in the stomach.[15]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 activation) | 18.94 nM | - | [1][2][3][4] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 cells | [1][5][6][7] |
| Binding Affinity (KD) | 291.4 nM | Wild-type ULK1 | [1][5][6][7] |
| In Vitro Activity | 195.7% of control at 100 nM | - | [1][4][7] |
| Solubility in DMSO | 25 mg/mL (38.02 mM) | - | [11] |
| Solubility in Ethanol | up to 10 mM | - | |
| In Vivo Formulation | 2 mg/mL (3.04 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10^4 cells/mL.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.[5]
Protocol 2: In Vivo Formulation Preparation
-
Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolution: Dissolve this compound in the vehicle to achieve the target concentration (e.g., 2 mg/mL).
-
Sonication: Use sonication to aid in the complete dissolution of the compound.
-
Administration: The resulting solution can be used for administration in animal models (e.g., intragastric or intraperitoneal injection).[11] Note: The suitability of this formulation for oral administration and potential modifications should be determined based on specific experimental needs and animal tolerance.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LYN 1604 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LYN-1604 Datasheet DC Chemicals [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. mdpi.com [mdpi.com]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
LYN-1604 Dihydrochloride Technical Support Center
Welcome to the technical support center for LYN-1604 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound has varying solubility in different solvents. It is soluble in ethanol up to 10 mM.[2] For cell culture experiments, DMSO is a common solvent, with a solubility of up to 50 mg/mL (76.04 mM).[1] However, it is noted that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[1] For in vivo studies, a common formulation involves a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 2 mg/mL (3.04 mM).[3] Sonication may be required to fully dissolve the compound in some solvent systems.[3]
Troubleshooting Guides
In Vitro Experimentation
Q3: My cell viability results with LYN-1604 are inconsistent. What could be the cause?
Inconsistent results in cell viability assays (e.g., MTT assay) can stem from several factors:
-
Compound Precipitation: this compound may precipitate in your cell culture medium, especially at higher concentrations. This can lead to variable dosing.
-
Troubleshooting Tip: Visually inspect your culture wells for any precipitate after adding the compound. Consider preparing your final dilutions in a serum-free medium before adding to the cells, or using a co-solvent system if compatible with your cell line.
-
-
Cell Density: The initial seeding density of your cells can significantly impact the outcome of viability assays.
-
Troubleshooting Tip: Ensure a consistent cell seeding density across all wells and experiments. A recommended starting density for MDA-MB-231 cells is 5 x 10^4 cells per mL in a 96-well plate.[1]
-
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Tip: Keep the final DMSO concentration in your culture medium below 0.5% to minimize solvent-induced cytotoxicity. Prepare a serial dilution of your LYN-1604 stock solution to achieve the desired final concentrations with a low percentage of DMSO.
-
Q4: I am not observing the expected induction of autophagy markers (e.g., LC3-II, p62 degradation) in my Western blot analysis. What should I check?
If you are not seeing the expected changes in autophagy markers after treating cells with LYN-1604, consider the following:
-
Treatment Concentration and Duration: The induction of autophagy is both dose- and time-dependent.
-
Antibody Quality: The quality of your primary antibodies against autophagy markers is crucial for reliable detection.
-
Troubleshooting Tip: Use validated antibodies from a reputable supplier. Run positive and negative controls to ensure your antibodies are performing as expected.
-
-
Cell Line Specific Effects: The cellular response to LYN-1604 can vary between different cell lines.
-
Troubleshooting Tip: Confirm that your cell line expresses ULK1, the target of LYN-1604. You may need to optimize the experimental conditions for your specific cell model.
-
Quantitative Data Summary
For your convenience, the following tables summarize key quantitative data for this compound based on available information.
Table 1: Physicochemical and Biological Properties
| Parameter | Value | Reference |
| Molecular Weight | 657.54 g/mol | [2] |
| Formula | C₃₃H₄₃Cl₂N₃O₂ · 2HCl | [2] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 2310109-38-5 | [2] |
| EC₅₀ (ULK1) | 18.94 nM | [2][4] |
| IC₅₀ (MDA-MB-231 cells) | 1.66 µM | [2][4][6] |
| Kᴅ (wild-type ULK1) | 291.4 nM | [1][4] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Reference |
| Ethanol | 10 mM | [2] |
| DMSO | 50 mg/mL (76.04 mM) | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.04 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 657.54), fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 6.58 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of fresh anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (e.g., 37°C water bath) or sonication can be applied briefly. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Protocol 2: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing different concentrations of LYN-1604 (e.g., 0.5, 1.0, and 2.0 µM).[1][4] Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[1][4]
-
MTT Addition: Add MTT solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Formazan Solubilization: Add the solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for in vitro experiments.
References
Validation & Comparative
Reversing LYN-1604 Dihydrochloride-Induced Cell Death: A Comparative Analysis of 3-Methyladenine and Other Autophagy Inhibitors
A comprehensive guide for researchers on the experimental reversal of LYN-1604 dihydrochloride's effects, with a focus on the mechanistic actions of 3-methyladenine and alternative autophagy inhibitors. This document provides supporting experimental data, detailed protocols, and visual signaling pathways to facilitate reproducible research.
Introduction
This compound has emerged as a potent activator of UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagy pathway.[1][2][3] Its ability to induce autophagy-dependent cell death and apoptosis makes it a molecule of significant interest in therapeutic research, particularly in the context of triple-negative breast cancer.[4][5][6] Understanding the mechanisms to counteract its effects is crucial for delineating its signaling pathways and for the development of potential safety switches in therapeutic applications. 3-methyladenine (3-MA), a well-established inhibitor of phosphoinositide 3-kinase (PI3K), is commonly used to block the initial stages of autophagy.[7][8][9] This guide provides a detailed comparison of 3-MA's ability to reverse the effects of this compound, supported by experimental data and protocols, and discusses alternative inhibitory strategies.
Comparative Efficacy of 3-Methyladenine in Reversing LYN-1604-Induced Cell Death
Experimental evidence demonstrates that 3-methyladenine can significantly suppress cell death induced by LYN-1604.[10] By inhibiting the formation of autophagosomes, 3-MA counteracts the primary mechanism of action of the ULK1 activator, leading to a notable increase in cell viability.[10]
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the reversal of LYN-1604's cytotoxic effects by 3-MA in MDA-MB-231 human breast cancer cells.
| Treatment Group | Concentration | Cell Viability (%) | Fold Change in Viability (vs. LYN-1604 alone) |
| Control | - | 100 | - |
| LYN-1604 | 2.0 µM | ~50 | 1.0 |
| LYN-1604 + 3-MA | 2.0 µM + 1 mM | ~80 | 1.6 |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[10]
Mechanistic Insights: Signaling Pathways
The interaction between LYN-1604 and 3-MA is centered on the autophagy pathway. LYN-1604 directly activates ULK1, which then phosphorylates components of the ULK1 complex, initiating the formation of the phagophore.[11] 3-MA, on the other hand, inhibits Class III PI3K (Vps34), which is essential for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other autophagy-related proteins and the subsequent elongation and closure of the autophagosome.[7][9]
Comparison with Alternative Autophagy Inhibitors
While 3-MA is a widely used autophagy inhibitor, it is important to consider its potential off-target effects, including the inhibition of Class I PI3K, which can have implications for other cellular processes.[12] Researchers may consider alternative inhibitors that act on different stages of the autophagy pathway for a more comprehensive understanding.
| Inhibitor | Mechanism of Action | Stage of Inhibition | Key Considerations |
| 3-Methyladenine (3-MA) | Inhibits Class III PI3K (Vps34) | Initiation (Autophagosome formation) | Can also inhibit Class I PI3K; may have dual roles in promoting autophagy under certain conditions.[12] |
| Bafilomycin A1 | Inhibits V-ATPase, preventing acidification of lysosomes | Late Stage (Autophagosome-lysosome fusion) | Accumulation of autophagosomes can be observed. |
| Chloroquine/Hydroxychloroquine | Raises lysosomal pH, inhibiting lysosomal enzymes | Late Stage (Degradation) | Also blocks autophagosome-lysosome fusion.[13] |
| SBI-0206965 | ULK1 inhibitor | Initiation | Directly targets the kinase activated by LYN-1604.[14] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effects of LYN-1604 and the reversal by 3-MA.
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[4]
-
Pre-treatment (for reversal studies): Add 3-MA (e.g., 1 mM final concentration) to the designated wells and incubate for 1 hour.[15]
-
Treatment: Add this compound at various concentrations (e.g., 0.5, 1.0, 2.0 µM) to the wells, including those pre-treated with 3-MA.[2]
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot for Autophagy Markers
Objective: To detect changes in the levels of key autophagy-related proteins.
-
Cell Lysis: After treatment with LYN-1604 and/or 3-MA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with LYN-1604 with or without 3-MA pre-treatment as described for the viability assay.[10]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates late apoptotic or necrotic cells.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for investigating the reversal of LYN-1604's effects.
Conclusion
3-methyladenine effectively reverses the cytotoxic effects of the ULK1 activator this compound by inhibiting the initial stages of autophagy. This provides a valuable tool for researchers studying the intricate signaling of autophagy-dependent cell death. For a more nuanced understanding and to control for potential off-target effects of 3-MA, a comparative approach using alternative autophagy inhibitors targeting different stages of the pathway is recommended. The experimental protocols and workflows provided herein serve as a guide for the design and execution of such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Icariin exerts anti-tumor activity by inducing autophagy via AMPK/mTOR/ULK1 pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivogen.com [invivogen.com]
- 10. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blockage of AMPK-ULK1 pathway mediated autophagy promotes cell apoptosis to increase doxorubicin sensitivity in breast cancer (BC) cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Guide to the Activity of LYN-1604 Dihydrochloride in ULK1 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of LYN-1604 dihydrochloride, a potent ULK1 activator, in wild-type and mutant ULK1-expressing cells. It is intended to be an objective resource for researchers and drug development professionals investigating ULK1-targeted therapies. This document summarizes key experimental data, details relevant protocols, and visually represents important cellular pathways and workflows.
Introduction to this compound and ULK1
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process essential for the degradation and recycling of cellular components. Dysregulation of ULK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
This compound is a small molecule activator of ULK1.[1][2] It has been shown to induce ULK1-mediated autophagy and subsequent cell death in cancer cells, highlighting its potential as a therapeutic agent.[3] Understanding the activity of LYN-1604 in the context of ULK1 mutations is critical for defining its therapeutic window and identifying patient populations who may benefit from this compound.
Comparative Activity of LYN-1604 in Wild-Type vs. ULK1 Mutant Cells
The activity of LYN-1604 is significantly influenced by the mutational status of ULK1. Key amino acid residues in the ULK1 kinase domain, specifically Lysine 50 (K50), Leucine 53 (L53), and Tyrosine 89 (Y89), are crucial for the binding and activation of ULK1 by LYN-1604.[4]
| ULK1 Status | LYN-1604 Activity | Key Findings |
| Wild-Type | Potent activation of ULK1 kinase activity. | LYN-1604 binds to wild-type ULK1 with a high affinity and effectively induces its kinase activity, leading to the phosphorylation of downstream targets and the initiation of autophagy.[4] |
| K50A Mutant | Slightly reduced activation compared to wild-type. | The K50A mutation results in a minor decrease in LYN-1604-induced ULK1 activation, suggesting that while this residue is involved in the interaction, it is not the primary determinant of binding.[4] |
| L53A Mutant | Slightly reduced activation compared to wild-type. | Similar to the K50A mutant, the L53A mutation leads to a small reduction in the ability of LYN-1604 to activate ULK1.[4] |
| Y89A Mutant | Significantly reduced activation. | The Y89A mutation dramatically impairs the ability of LYN-1604 to activate ULK1. This is due to a significant decrease in the binding affinity of LYN-1604 to the ULK1 Y89A mutant protein.[4] |
Comparison with Alternative ULK1 Modulators
While LYN-1604 is a potent ULK1 activator, other compounds have been identified that modulate ULK1 activity. A direct quantitative comparison of LYN-1604 with other activators in ULK1 mutant cells is not yet extensively documented in the literature. However, a comparison with a known ULK1 inhibitor provides valuable context for its mechanism of action.
| Compound | Class | Effect on LYN-1604 Activity |
| SBI-0206965 | ULK1 Inhibitor | Reverses LYN-1604-induced ULK1 activation. |
This finding confirms that the cellular effects of LYN-1604 are indeed mediated through its activation of ULK1, as a direct inhibitor of the kinase can counteract its activity.
Another known ULK1 activator is BL-918 .[5][6] While direct comparative studies of BL-918 and LYN-1604 in ULK1 mutant cells are not available, both compounds have been shown to potently activate ULK1 and induce autophagy.[2][5] Future studies directly comparing the efficacy of these activators in cells expressing different ULK1 mutations would be of significant interest to the field.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. Simplified signaling pathway of ULK1 activation by LYN-1604, leading to autophagy and cell death.
Figure 2. A general experimental workflow for the comparative analysis of ULK1 activators in different cell lines.
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the activity of LYN-1604 and other ULK1 modulators.
ULK1 Kinase Assay
This assay measures the direct enzymatic activity of ULK1.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7]
-
Procedure:
-
Recombinant wild-type or mutant ULK1 protein is incubated with a substrate (e.g., a generic kinase substrate or a specific ULK1 substrate like ATG13) and ATP in a kinase reaction buffer.
-
The compound of interest (e.g., LYN-1604) is added at various concentrations.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence is measured using a plate reader. The signal intensity correlates with ULK1 activity.
-
Cell Viability Assay
This assay determines the effect of a compound on cell proliferation and survival.
-
Principle: Assays like the MTT or PrestoBlue™ assay measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell viability or cell death.[8]
-
Procedure:
-
Cells (wild-type or ULK1 mutant) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., LYN-1604) for a defined period (e.g., 24, 48, or 72 hours).
-
The viability reagent (e.g., PrestoBlue™) is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance or fluorescence is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Autophagy Induction Assay (Western Blot for LC3-II and p62)
This assay monitors the induction of autophagy by observing key autophagy markers.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62/SQSTM1 protein is a selective autophagy substrate that is degraded upon autophagic flux. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[9]
-
Procedure:
-
Cells are treated with the test compound for the desired time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects and quantifies apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry can then be used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
Conclusion
This compound is a potent activator of ULK1-mediated autophagy. Its activity is highly dependent on the structural integrity of the ULK1 kinase domain, with the Y89A mutation significantly diminishing its efficacy. This highlights the importance of considering ULK1 mutational status in the development of LYN-1604 and other ULK1-targeted therapies. While direct comparative data with other ULK1 activators in mutant cell lines is currently limited, the available information underscores the specificity of LYN-1604's mechanism of action. The experimental protocols outlined in this guide provide a framework for researchers to conduct further comparative studies to better characterize the therapeutic potential of LYN-1604 and other novel ULK1 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validating LYN-1604 Dihydrochloride-Induced Autophagy: A Comparative Guide for Researchers
For researchers in drug discovery and cellular biology, accurately validating the induction of autophagy is paramount. This guide provides a comparative framework for assessing the efficacy of LYN-1604 dihydrochloride, a potent ULK1 agonist, in inducing autophagy. We compare its performance against established mTOR-dependent (Rapamycin) and mTOR-independent (Tat-Beclin 1) autophagy inducers, supported by experimental data and detailed protocols.
Comparative Analysis of Autophagy Induction
The following table summarizes the quantitative effects of this compound and other common autophagy inducers on key autophagy markers. Data is compiled from studies in various cell lines to provide a comparative overview.
| Inducer | Mechanism of Action | Cell Line | Concentration | Time (hours) | LC3-II/LC3-I Ratio Change | p62/SQSTM1 Degradation | Beclin-1 Upregulation | Cell Viability (IC50) |
| This compound | ULK1 Agonist | MDA-MB-231 | 0.5 - 2.0 µM | 24 | Dose-dependent increase[1][2] | Dose-dependent degradation[1][2] | Remarkable upregulation[1][2] | 1.66 µM[3] |
| Rapamycin | mTOR Inhibitor | HeLa | 100 - 200 nM | 48 | Significant increase[4] | Significant decrease | Increase | Cell line dependent |
| Tat-Beclin 1 | Disrupts Beclin 1-Bcl-2 Interaction | HeLa | 10 - 20 µM | 1.5 - 2 | Dose-dependent increase | Dose-dependent decrease | N/A (Directly activates Beclin 1) | Cell line dependent |
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms and experimental processes involved in validating autophagy, the following diagrams are provided.
Caption: Autophagy signaling pathways.
Caption: Experimental workflow for autophagy validation.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the essential assays used to validate autophagy induction.
Western Blot Analysis of Autophagy Markers (LC3, p62/SQSTM1, Beclin-1)
This protocol is fundamental for observing changes in the levels of key autophagy-related proteins.
a. Cell Lysis:
-
After treatment with the autophagy inducer, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Rabbit anti-Beclin-1 (1:1000)
-
Mouse anti-β-actin (1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).
Autophagy Induction Protocols
a. This compound Treatment:
-
Plate MDA-MB-231 cells and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with final concentrations ranging from 0.5 to 2.0 µM in complete culture medium.
-
Incubate for 24 hours before proceeding with downstream assays.[1][2]
b. Rapamycin Treatment:
-
Plate HeLa cells and allow them to adhere overnight.
-
Prepare a stock solution of Rapamycin in DMSO.
-
Treat cells with a final concentration of 100-200 nM in complete culture medium.
-
Incubate for 48 hours to induce autophagy.[4]
c. Tat-Beclin 1 Treatment:
-
Plate HeLa cells and allow them to adhere overnight.
-
Reconstitute the Tat-Beclin 1 peptide in sterile water or PBS.
-
Treat cells with a final concentration of 10-20 µM in serum-free medium.
-
Incubate for 1.5 to 2 hours before analysis.
mCherry-EGFP-LC3 Fluorescence Microscopy for Autophagic Flux
This assay allows for the visualization and quantification of autophagic flux.
-
Seed cells stably expressing the mCherry-EGFP-LC3 tandem construct onto glass coverslips in a 24-well plate.
-
Treat the cells with the desired autophagy inducer as described above.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium with DAPI to stain the nuclei.
-
Visualize the cells using a confocal or fluorescence microscope.
-
Autophagosomes: Yellow puncta (mCherry and EGFP colocalization).
-
Autolysosomes: Red puncta (EGFP fluorescence is quenched in the acidic environment of the lysosome).
-
-
Quantify the number of yellow and red puncta per cell to assess autophagic flux.
MTT Cell Viability Assay
This colorimetric assay is used to assess the impact of the autophagy inducer on cell proliferation and viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the autophagy inducer.
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
By employing these standardized protocols and comparative data, researchers can confidently validate the autophagy-inducing properties of this compound and effectively compare its performance to other established autophagy modulators. This comprehensive approach will aid in the rigorous evaluation of novel compounds in the field of autophagy research and drug development.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
LYN-1604 Dihydrochloride in Combination with Chemotherapy: A Comparative Guide for Researchers
Objective: This guide provides a comprehensive overview of the preclinical data for LYN-1604 dihydrochloride, a novel ULK1 activator, and explores the theoretical basis and potential challenges for its use in combination with chemotherapy for the treatment of triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
LYN-1604 is a potent and selective small-molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] In preclinical studies, LYN-1604 has demonstrated significant anti-tumor activity in TNBC models by inducing autophagy-dependent cell death and apoptosis.[4][5][6] Given that ULK1 is often downregulated in breast cancer, particularly TNBC, its activation presents a promising therapeutic strategy.[3][5]
Preclinical Performance of this compound (Monotherapy)
Current research has focused on the activity of LYN-1604 as a single agent. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of LYN-1604
| Parameter | Cell Line | Value | Reference |
| EC50 (ULK1 activation) | - | 18.94 nM | [1][2] |
| KD (Binding affinity to ULK1) | - | 291.4 nM | [1][2] |
| IC50 (Anti-proliferative) | MDA-MB-231 | 1.66 µM | [1][2] |
| ULK1 Enzymatic Activity | at 100 nM | 195.7% | [1][2] |
Table 2: In Vivo Efficacy of LYN-1604 in TNBC Xenograft Model
| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| MDA-MB-231 Xenograft | LYN-1604 | 25 mg/kg/day (p.o.) | Significant | [1] |
| LYN-1604 | 50 mg/kg/day (p.o.) | Significant | [1] | |
| LYN-1604 | 100 mg/kg/day (p.o.) | Significant | [1] |
LYN-1604 in Combination with Chemotherapy: A Theoretical Framework
To date, no peer-reviewed studies have been published detailing the effects of LYN-1604 in combination with standard chemotherapeutic agents. However, the mechanism of action of LYN-1604 allows for the formulation of a hypothesis regarding its potential synergistic or antagonistic effects.
Rationale for Combination Therapy
The primary rationale for combining LYN-1604 with chemotherapy is to enhance cancer cell killing through two distinct but potentially complementary mechanisms:
-
Chemotherapy: Induces DNA damage and mitotic catastrophe, leading to apoptosis.
-
LYN-1604: Activates ULK1, leading to excessive autophagy and autophagy-dependent cell death, as well as apoptosis.
This dual-pronged attack could potentially overcome intrinsic or acquired resistance to chemotherapy.
Potential Challenges and Contradictory Evidence
A critical consideration is the dual role of autophagy in cancer. While excessive autophagy can lead to cell death, basal levels of autophagy can also serve as a pro-survival mechanism, helping cancer cells withstand the stress induced by chemotherapy.
One study has suggested that activation of the AMPK-ULK1 pathway can contribute to doxorubicin resistance in breast cancer cells, and that inhibition of this pathway can enhance chemosensitivity. This finding presents a significant challenge to the proposed combination therapy and underscores the need for empirical investigation.
Comparison with Other Autophagy Modulators in Oncology
While direct competitors to LYN-1604 as ULK1 activators in combination therapy are not yet established in the literature, it is useful to compare the strategy of ULK1 activation with other approaches to modulating autophagy in cancer treatment.
Table 3: Comparison of Autophagy Modulation Strategies in Oncology
| Therapeutic Strategy | Example Compound(s) | Mechanism of Action | Status in Combination Therapy |
| ULK1 Activation | LYN-1604 | Direct activation of ULK1 to induce excessive autophagy and cell death. | Preclinical (monotherapy); Combination with chemotherapy is hypothetical. |
| Autophagy Inhibition (Late Stage) | Hydroxychloroquine, Chloroquine | Inhibit the fusion of autophagosomes with lysosomes, blocking the final step of autophagy. | Clinical trials in combination with various chemotherapies and targeted agents. |
| mTOR Inhibition (Upstream of ULK1) | Everolimus, Sirolimus | Inhibit mTORC1, which is a negative regulator of ULK1, thereby promoting autophagy. | Approved for use in combination with other agents for various cancers. |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of LYN-1604.
In Vitro ULK1 Kinase Assay
-
Objective: To determine the direct activating effect of LYN-1604 on ULK1 enzymatic activity.
-
Methodology: Recombinant human ULK1 protein is incubated with a specific substrate (e.g., a peptide derived from ATG13) and ATP in the presence of varying concentrations of LYN-1604. The phosphorylation of the substrate is then quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the reaction. The EC50 value is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of LYN-1604 on cancer cells.
-
Methodology: MDA-MB-231 cells are seeded in 96-well plates and treated with various concentrations of LYN-1604 for a specified period (e.g., 72 hours). Subsequently, MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value is determined from the resulting dose-response curve.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of LYN-1604 in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with MDA-MB-231 human breast cancer cells. Once tumors reach a palpable size, the mice are randomized into vehicle control and LYN-1604 treatment groups. LYN-1604 is administered orally at specified doses daily for a defined period. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.
Visualizing the Pathways and Workflows
Signaling Pathway of LYN-1604
Caption: LYN-1604 activates ULK1, leading to the formation of the ULK1 complex and subsequent induction of autophagy, resulting in cell death.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo efficacy of LYN-1604 in a TNBC xenograft model.
Conclusion and Future Directions
This compound is a promising novel ULK1 activator with demonstrated preclinical efficacy as a monotherapy in TNBC models. While the rationale for combining LYN-1604 with chemotherapy is compelling, the potential for autophagy to promote chemoresistance highlights the critical need for further investigation. Future studies should focus on:
-
In vitro combination studies: Assessing the synergistic, additive, or antagonistic effects of LYN-1604 with various chemotherapeutic agents (e.g., doxorubicin, paclitaxel, cisplatin) in TNBC cell lines.
-
In vivo combination studies: Evaluating the efficacy and safety of LYN-1604 in combination with chemotherapy in xenograft and patient-derived xenograft (PDX) models.
-
Biomarker discovery: Identifying biomarkers that can predict which tumors are most likely to respond to ULK1 activation, either as a monotherapy or in combination with other agents.
The insights gained from these studies will be crucial in determining the potential clinical utility of LYN-1604 and in designing rational combination therapies for patients with TNBC.
References
- 1. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of antimetabolic and chemotherapy drugs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
LYN-1604 Dihydrochloride: A Comparative Guide to a Novel Autophagy Inducer in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LYN-1604 dihydrochloride with other established autophagy inducers in the context of cancer therapy. This document outlines their mechanisms of action, presents available quantitative data, and provides detailed experimental methodologies.
Introduction to Autophagy Induction in Cancer
Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as both a tumor suppressor and a cell survival mechanism. The modulation of autophagy has emerged as a promising strategy in cancer therapy. Autophagy inducers can promote cancer cell death, particularly in tumors where the apoptotic machinery is compromised. This guide focuses on this compound, a novel and potent autophagy inducer, and compares it with other well-known modulators of autophagy: rapamycin, chloroquine, and Torin 1.
Mechanism of Action: A Head-to-Head Comparison
The primary distinction between this compound and other autophagy inducers lies in its direct and specific target within the autophagy signaling pathway.
This compound: A direct activator of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that is a key initiator of autophagy.[1][2][3] LYN-1604 binds to ULK1 with high affinity, leading to its activation and the subsequent induction of the autophagy cascade.[1][2] This targeted approach offers a distinct advantage in studying the specific roles of ULK1-mediated autophagy.
Rapamycin and Torin 1: These are well-established inhibitors of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism. mTORC1, when active, suppresses autophagy by phosphorylating and inhibiting ULK1. By inhibiting mTOR, rapamycin and Torin 1 relieve this suppression, leading to the activation of ULK1 and induction of autophagy. Torin 1 is a more potent and specific inhibitor of both mTORC1 and mTORC2 complexes compared to rapamycin.
Chloroquine: Unlike the other compounds that induce autophagy at the initiation stage, chloroquine is an inhibitor of autophagy at a late stage. It accumulates in lysosomes, raising their pH and impairing the fusion of autophagosomes with lysosomes. This blockage of the final degradation step leads to the accumulation of autophagosomes, which can be cytotoxic to cancer cells.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and other autophagy inducers. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental setup are not available.
| Compound | Target | EC50/IC50 | Cell Line | Parameter | Reference |
| This compound | ULK1 | EC50: 18.94 nM | - | ULK1 Activation | [1] |
| IC50: 1.66 µM | MDA-MB-231 | Cell Viability | [1] | ||
| Rapamycin | mTORC1 | IC50: ~20 µM (for G1 arrest) | MDA-MB-231 | Cell Cycle | |
| Torin 1 | mTOR | IC50: 2-10 nM | Various | mTOR Kinase Activity | |
| Chloroquine | Lysosomal acidification/Autophagosome-lysosome fusion | IC50: Varies widely | Various | Cell Viability |
Experimental Data in Triple-Negative Breast Cancer (TNBC)
This compound has been specifically investigated for its therapeutic potential in triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer.
-
Induction of Autophagy: Treatment of MDA-MB-231 TNBC cells with LYN-1604 (0.5-2 µM for 24 hours) resulted in a significant increase in the conversion of LC3-I to LC3-II and the degradation of p62, both hallmark indicators of autophagy induction.[1]
-
Cell Death: LYN-1604 induced ATG5-dependent cell death in MDA-MB-231 cells.[1] It also led to the cleavage of caspase-3, indicating the induction of apoptosis alongside autophagy.[1]
-
In Vivo Efficacy: In a xenograft model using MDA-MB-231 cells, oral administration of LYN-1604 (25, 50, and 100 mg/kg) significantly inhibited tumor growth without causing significant toxicity to the mice.
While direct comparative studies are lacking, both rapamycin and chloroquine have also been shown to affect TNBC cells. Rapamycin can induce a G1 cell cycle arrest, although high concentrations are required. Chloroquine has been shown to sensitize TNBC cells to conventional chemotherapeutics.
Experimental Protocols
Western Blot for Autophagy Markers (LC3 and p62)
This protocol is a standard method for assessing the induction of autophagy.
1. Cell Culture and Treatment:
-
Plate MDA-MB-231 cells at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 0.5, 1, 2 µM), rapamycin (e.g., 100 nM), Torin 1 (e.g., 250 nM), or chloroquine (e.g., 25 µM) for the desired time (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. For chloroquine treatment, an accumulation of both LC3-II and p62 is expected.
Conclusion
This compound represents a valuable tool for cancer research, offering a unique mechanism of action as a direct ULK1 activator. This allows for the specific investigation of ULK1-mediated autophagy in cancer cell fate. While direct comparative data with other autophagy inducers is currently limited, the available evidence suggests that LYN-1604 is a potent inducer of autophagy and subsequent cell death in TNBC models, both in vitro and in vivo. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to established mTOR inhibitors and late-stage autophagy inhibitors. The distinct mechanisms of these compounds also suggest potential for synergistic combination therapies, a promising avenue for future cancer treatment strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LYN-1604 Dihydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of LYN-1604 dihydrochloride's activity against other ULK1-modulating compounds. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research applications.
This compound has emerged as a potent activator of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway.[1][2] Its ability to induce autophagy-mediated cell death makes it a compound of significant interest, particularly in the context of triple-negative breast cancer (TNBC) research.[1][3][4][5] This guide provides a comparative overview of this compound's activity, presenting its performance alongside another known ULK1 activator, BL-918, and contextualizing its effects with data from ULK1 inhibitors.
Quantitative Activity Comparison
The following tables summarize the key quantitative data for this compound and the alternative ULK1 activator, BL-918. It is important to note that the experimental conditions and cell lines used for these determinations may vary, impacting direct comparability.
Table 1: In Vitro Efficacy and Binding Affinity of ULK1 Activators
| Compound | Target | EC50 (nM) | IC50 (µM) | KD (nM) | Cell Line | Reference |
| This compound | ULK1 | 18.94 | 1.66 | 291.4 | MDA-MB-231 | [1][6][7] |
| BL-918 | ULK1 | 24.14 | Not Reported | 719 | SH-SY5Y | [8][9] |
Table 2: Cellular Effects of this compound in MDA-MB-231 cells
| Concentration | Effect | Reference |
| 0.5 - 2.0 µM | Induces dose-dependent cell death and increases autophagy. | [6] |
| 0.5 - 2.0 µM (24 hours) | Upregulates Beclin-1, degrades p62, and converts LC3-I to LC3-II. | [1][6] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
LYN-1604 Dihydrochloride: A Potent ULK1 Activator for Triple-Negative Breast Cancer Therapy
A comprehensive guide for researchers on the efficacy and mechanism of action of LYN-1604 dihydrochloride, a novel activator of UNC-51-like kinase 1 (ULK1), in cancer cell lines. This document provides a detailed analysis of its performance, supported by experimental data and protocols, with a primary focus on its effects on triple-negative breast cancer (TNBC).
This compound has emerged as a significant small molecule in cancer research, specifically for its role in inducing cell death in cancer cells through the activation of autophagy. As a potent ULK1 agonist, LYN-1604 initiates the autophagic process, leading to autophagy-associated cell death and apoptosis, particularly in TNBC cells, a cancer subtype with limited therapeutic options.[1][2][3][4][5]
Comparative Efficacy in Cancer Cell Lines
Currently, the vast majority of published research on the efficacy of this compound has been conducted on the triple-negative breast cancer cell line, MDA-MB-231. While described as having "remarkable anti-proliferative effects against TNBC cell lines" in a broader sense, specific quantitative data for other cancer cell lines are not yet widely available.[6] The data below summarizes the key performance metrics of LYN-1604 in the context of TNBC.
Quantitative Performance of this compound
| Parameter | Value | Cell Line/System | Description |
| ULK1 Activation (EC50) | 18.94 nM | In vitro kinase assay | The concentration of LYN-1604 required to achieve 50% of the maximum activation of the ULK1 enzyme.[7] |
| Anti-proliferative Activity (IC50) | 1.66 µM | MDA-MB-231 | The concentration of LYN-1604 required to inhibit the growth of MDA-MB-231 cells by 50%.[8] |
| ULK1 Binding Affinity (KD) | 291.4 nM | Wild-type ULK1 | The equilibrium dissociation constant, indicating a strong binding affinity between LYN-1604 and the ULK1 protein.[8][9] |
Mechanism of Action: ULK1-Mediated Cell Death
LYN-1604 functions by directly binding to and activating ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[8][9] The activation of ULK1 by LYN-1604 triggers a cascade of downstream events, leading to the formation of autophagosomes and subsequent cell death. This process involves the ULK complex, which includes ULK1, mATG13, FIP200, and ATG101.[3][4][10] Furthermore, LYN-1604-induced cell death is associated with the modulation of other proteins, including ATF3, RAD21, and the cleavage of caspase-3, indicating the induction of apoptosis alongside autophagy.[3][6][8]
Caption: Mechanism of LYN-1604-induced cell death.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Line: MDA-MB-231
-
Seeding Density: 5 x 10^4 cells/mL in 96-well plates.
-
Treatment: After 24 hours of incubation, cells are treated with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, and 2.0 µM) for a specified time period.
-
Analysis: Cell viability is quantified using the MTT assay, which measures the metabolic activity of the cells.[8]
Western Blot Analysis
-
Objective: To detect changes in protein expression levels related to autophagy and apoptosis.
-
Procedure: MDA-MB-231 cells are treated with LYN-1604 (0.5-2 µM) for 24 hours. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane.
-
Key Proteins Analyzed:
-
Beclin-1: Upregulation indicates autophagy induction.
-
p62: Degradation is a marker of autophagic flux.
-
LC3-I to LC3-II conversion: An increase in the lipidated form (LC3-II) is a hallmark of autophagosome formation.
-
Cleaved Caspase-3: Increased levels indicate apoptosis.[9]
-
In Vivo Xenograft Model
-
Animal Model: BALB/c nude mice with MDA-MB-231 xenografts.
-
Treatment: Intragastric administration of LYN-1604 at different doses (e.g., 25, 50, and 100 mg/kg) once daily for 14 days.
-
Analysis: Tumor volume and body weight are measured regularly. At the end of the study, tumors and organs may be excised for further analysis (e.g., immunohistochemistry, western blot).[6]
Caption: General experimental workflow.
Alternatives and Future Directions
While direct comparative studies are limited, other molecules that modulate ULK1 activity are of interest to researchers in this field. These include both ULK1 inhibitors and other activators.
-
ULK1 Inhibitors: Compounds like SBI-0206965, ULK-100, and ULK-101 are being investigated for their anti-cancer effects, which are achieved by blocking autophagy in cancer cells that are dependent on this process for survival.[2][11]
-
Other ULK1 Activators: BL-918 is another known activator of ULK1.[2]
The discovery of LYN-1604 as a potent ULK1 activator opens a promising therapeutic avenue for TNBC and potentially other cancers where ULK1 expression is downregulated.[3] Future research should focus on expanding the evaluation of LYN-1604 across a wider range of cancer cell lines to determine the full spectrum of its anti-cancer activity. Additionally, direct comparative studies with other autophagy modulators will be crucial to benchmark its efficacy and therapeutic potential.
References
- 1. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
LYN-1604: A Novel ULK1 Agonist in the Landscape of Triple-Negative Breast Cancer Therapies
For Immediate Release
In the relentless pursuit of effective treatments for Triple-Negative Breast Cancer (TNBC), a notoriously aggressive and heterogeneous disease, the novel small molecule LYN-1604 has emerged as a promising therapeutic candidate. This guide provides a comparative analysis of LYN-1604 against existing TNBC therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism, preclinical efficacy, and potential positioning in the treatment paradigm.
Executive Summary
Triple-Negative Breast Cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, currently relies heavily on systemic chemotherapy as its primary treatment modality.[1][2] While effective for a subset of patients, chemotherapy is often associated with significant toxicity and the development of resistance.[1] Recent years have seen the advent of more targeted approaches, including PARP inhibitors for patients with BRCA mutations, immune checkpoint inhibitors (ICIs) for PD-L1 positive tumors, and antibody-drug conjugates (ADCs).[1][3][4][5]
LYN-1604 introduces a novel mechanism of action by directly activating UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[6][7][8][9] Preclinical studies have demonstrated its potential to induce cell death in TNBC cells through a process involving both autophagy and apoptosis.[6][7][8][10] This unique approach offers a potential new avenue for treating TNBC, particularly in tumors where ULK1 is downregulated, a feature observed in a significant portion of breast cancers.[8][11]
Comparative Data of LYN-1604 and Other TNBC Therapies
The following tables summarize the key characteristics and preclinical/clinical data of LYN-1604 in comparison to established and emerging TNBC therapies.
Table 1: Mechanism of Action and Target Population
| Therapy Class | Drug Example(s) | Mechanism of Action | Target Patient Population |
| ULK1 Agonist | LYN-1604 | Activates ULK1, inducing autophagy and apoptosis-mediated cell death.[6][7][8][9] | Potential for broad application in TNBC, especially in tumors with low ULK1 expression.[8][11] |
| Chemotherapy | Paclitaxel, Doxorubicin | Cytotoxic agents that disrupt cell division.[2] | Standard first-line treatment for most TNBC patients.[2][12] |
| PARP Inhibitors | Olaparib, Talazoparib | Inhibit Poly (ADP-ribose) polymerase, leading to synthetic lethality in cells with deficient DNA repair mechanisms.[3] | Patients with germline BRCA1/2 mutations.[2][3] |
| Immune Checkpoint Inhibitors | Pembrolizumab | Block the interaction between PD-1 and its ligands (PD-L1/L2), restoring anti-tumor T-cell activity.[12] | Patients with PD-L1 positive tumors.[4][12] |
| Antibody-Drug Conjugates | Sacituzumab Govitecan | A Trop-2 directed antibody linked to a topoisomerase I inhibitor payload, delivering chemotherapy directly to cancer cells.[3] | Patients with metastatic TNBC who have received prior therapies.[3][12] |
Table 2: Preclinical and Clinical Efficacy
| Therapy Class | Drug Example(s) | Key Efficacy Data |
| ULK1 Agonist | LYN-1604 | In Vitro: IC50 of 1.66 μM in MDA-MB-231 cells.[6] EC50 for ULK1 activation is 18.94 nM.[7][9][13] In Vivo: Significantly inhibited tumor growth in MDA-MB-231 xenograft models.[6][7] |
| Chemotherapy | Paclitaxel, Doxorubicin | Varies by regimen and patient population. Used in neoadjuvant and adjuvant settings.[2][14] |
| PARP Inhibitors | Olaparib | Improved progression-free survival in clinical trials for BRCA-mutated breast cancer.[5] |
| Immune Checkpoint Inhibitors | Pembrolizumab | In combination with chemotherapy, improved survival in patients with PD-L1 positive metastatic TNBC.[4][12] |
| Antibody-Drug Conjugates | Sacituzumab Govitecan | Demonstrated significant improvements in response rates and survival in patients with metastatic TNBC.[3] |
Signaling Pathways and Experimental Workflows
LYN-1604 Mechanism of Action
LYN-1604 directly binds to and activates ULK1. This activation initiates a signaling cascade that leads to the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101), a critical step in autophagy induction.[8][10][11] The process culminates in the formation of autophagosomes that fuse with lysosomes to degrade cellular components. Concurrently, LYN-1604 has been shown to induce apoptosis, evidenced by the cleavage of caspase-3.[6][7][9] The interplay between autophagy and apoptosis induction by LYN-1604 contributes to its anti-tumor effects.
Caption: LYN-1604 activates ULK1, leading to autophagy and apoptosis.
General Experimental Workflow for In Vitro Analysis of LYN-1604
The preclinical evaluation of LYN-1604 involved a series of in vitro experiments to characterize its activity and mechanism of action in TNBC cell lines.
Caption: Workflow for in vitro characterization of LYN-1604.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL.[6]
-
Incubation: The cells are incubated for 24 hours to allow for attachment.[6]
-
Treatment: Cells are treated with various concentrations of LYN-1604 (e.g., 0.5, 1.0, and 2.0 μM) for a specified period (e.g., 24 hours).[6]
-
MTT Addition: MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[6]
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader to determine cell viability.
In Vivo Xenograft Study
-
Cell Implantation: MDA-MB-231 cells are subcutaneously injected into immunodeficient mice to establish a xenograft model.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with LYN-1604 or a vehicle control.[7]
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.[7]
-
Endpoint Analysis: At the end of the experiment, tumors are excised and weighed. Immunohistochemical and western blot analyses of tumor tissues can be performed to assess biomarkers of autophagy and apoptosis.[7]
ULK1 Kinase Assay (ADP-Glo™)
-
Reaction Setup: The kinase reaction is set up with purified ULK1 enzyme, a suitable substrate (e.g., mATG13), ATP, and varying concentrations of LYN-1604.[15]
-
Incubation: The reaction is incubated to allow for ATP consumption by the kinase.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured, which is proportional to the amount of ADP formed and thus reflects the kinase activity. The EC50 value is calculated from the dose-response curve.[15]
Conclusion
LYN-1604 represents a novel and promising approach to TNBC therapy by targeting the ULK1-mediated autophagy pathway. Its distinct mechanism of action sets it apart from current treatment modalities, suggesting it could have a role in treating a broader TNBC population or overcoming resistance to existing therapies. While the data for LYN-1604 is currently preclinical, the initial findings are encouraging and warrant further investigation through clinical trials to establish its safety and efficacy in patients. A direct comparative clinical study will be necessary to definitively position LYN-1604 within the TNBC treatment landscape.
References
- 1. Advancements in clinical research and emerging therapies for triple-negative breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Targeted Therapies in Triple-Negative Breast Cancer | Cancer Nursing Today [cancernursingtoday.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Triple-Negative Breast Cancer: Treatments and Breakthroughs - Los Angeles Times [latimes.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for LYN-1604 Dihydrochloride
For researchers, scientists, and drug development professionals utilizing LYN-1604 dihydrochloride, understanding the proper disposal procedures is a critical component of laboratory safety and responsible chemical handling. While this compound is classified as a non-hazardous substance, adherence to established laboratory waste management protocols is essential to ensure a safe working environment and compliance with institutional and local regulations.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to use appropriate personal protective equipment. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the compound in solid form should be done in a well-ventilated area to avoid inhalation of dust.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Recommended Storage Temperature | 4°C (short-term), -20°C (1 month), -80°C (6 months) | MedChemExpress[4] |
Step-by-Step Disposal Protocol for this compound
Given its non-hazardous nature, the disposal of this compound is more straightforward than that of regulated hazardous waste. However, institutional and local guidelines must always take precedence.
Step 1: Initial Waste Assessment
Confirm that the waste stream containing this compound is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste according to the most hazardous component.
Step 2: Small Quantities of Solid Waste
For small quantities of solid this compound, the primary disposal method is through the regular laboratory solid waste stream, provided this is permitted by your institution.
-
Containment: Securely seal the solid waste in a clearly labeled container. The label should identify the contents as "this compound (non-hazardous)".
-
Disposal: Place the sealed container in the designated non-hazardous laboratory trash.
Step 3: Aqueous Solutions
For dilute aqueous solutions of this compound, disposal down the sanitary sewer is often permissible.
-
Dilution: Further dilute the solution with a large volume of water (at least 20 parts water to 1 part solution).
-
Disposal: Pour the diluted solution down the drain, followed by flushing with additional water.
Step 4: Contaminated Materials
For materials such as gloves, bench paper, and pipette tips that are contaminated with this compound:
-
Segregation: Collect these materials separately from hazardous waste.
-
Containment: Place them in a sealed bag or container labeled "Non-hazardous lab debris".
-
Disposal: Dispose of the container in the regular laboratory trash.
Step 5: Empty Containers
Empty containers of this compound should be managed as non-hazardous waste.
-
Decontamination: If possible, rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate can typically be disposed of down the sanitary sewer.
-
Label Defacement: Obliterate or remove the original label to prevent confusion.
-
Disposal: Dispose of the empty, de-labeled container in the appropriate recycling or solid waste stream.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
